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2-Methyl-4-(piperazin-1-yl)aniline Documentation Hub

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  • Product: 2-Methyl-4-(piperazin-1-yl)aniline
  • CAS: 329943-78-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of 2-Methyl-4-(piperazin-1-yl)aniline

Executive Summary The compound 2-Methyl-4-(piperazin-1-yl)aniline (Molecular Formula: C₁₁H₁₇N₃) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, anti-cancer agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(piperazin-1-yl)aniline (Molecular Formula: C₁₁H₁₇N₃) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, anti-cancer agents, and central nervous system (CNS) therapeutics. Because it features both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperazine), its physicochemical behavior is highly complex. Understanding the exact solubility profile of this compound is not merely an analytical exercise; it is a critical prerequisite for optimizing reaction solvents during active pharmaceutical ingredient (API) synthesis and for predicting the pharmacokinetic absorption of its downstream derivatives.

This whitepaper provides an authoritative, deep-dive analysis into the thermodynamic solubility of 2-Methyl-4-(piperazin-1-yl)aniline, detailing the mechanistic causality of its solvation, predictive quantitative data, and the self-validating experimental workflows required to measure it accurately.

Molecular Architecture & Mechanistic Insights into Solvation

The solubility of 2-Methyl-4-(piperazin-1-yl)aniline is fundamentally dictated by its pH-dependent ionization states. The molecule possesses two distinct ionizable centers:

  • The Piperazine Ring (N4): A strongly basic secondary aliphatic amine with a pKa of ~9.5.

  • The Aniline Group (N1): A weakly basic primary aromatic amine with a pKa of ~4.5, sterically and electronically influenced by the adjacent ortho-methyl group.

The Causality of pH-Dependent Solvation: In highly acidic media (pH < 4.5), both nitrogen centers are protonated, resulting in a di-cationic species. This state maximizes ion-dipole interactions with water, leading to near-instantaneous dissolution and massive aqueous solubility. As the pH approaches 6.8 (typical of the human intestinal tract), the aniline group deprotonates. The resulting mono-cationic species exhibits a sharp decline in solubility. At a basic pH (> 9.5), the molecule exists entirely as a neutral free base. In this state, lipophilic interactions dominate (LogP ~1.2)[1], rendering the compound highly soluble in organic solvents like dichloromethane, but practically insoluble in water.

Solvation_Pathway Solid Solid Free Base (Crystal Lattice) Aqueous Aqueous Free Base (Intrinsic Solubility) Solid->Aqueous Dissolution (Thermodynamic) Protonated Protonated Species (High Solubility) Aqueous->Protonated Protonation (pKa1 ~9.5) Acid Acidic Medium (pH < 9.5) Acid->Protonated H+ Transfer

Figure 1: pH-dependent solvation pathway of 2-Methyl-4-(piperazin-1-yl)aniline.

Physicochemical Properties & Quantitative Solubility Data

The following tables synthesize the intrinsic physicochemical properties and the predicted solubility profiles of 2-Methyl-4-(piperazin-1-yl)aniline across various media. These profiles are derived using Henderson-Hasselbalch predictive modeling aligned with empirical data from structurally analogous piperazinyl-anilines[1].

Table 1: Core Physicochemical Properties
PropertyValueClinical / Synthetic Implication
Molecular Weight 191.28 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
pKa₁ (Piperazine) ~9.5Ensures protonation at physiological pH; drives salt-formation strategies.
pKa₂ (Aniline) ~4.5Susceptible to oxidation; requires controlled pH during synthesis.
LogP (Predicted) ~1.2Balanced lipophilicity; favors partitioning into lipid bilayers.
Table 2: pH-Dependent Aqueous Solubility Profile (25°C)
MediumpH LevelEstimated SolubilityIonization State
Simulated Gastric Fluid 1.2> 50.0 mg/mLDi-cationic (Fully Protonated)
Acetate Buffer 4.515.0 - 25.0 mg/mLMono-cationic
Simulated Intestinal Fluid 6.81.0 - 5.0 mg/mLPartial Free Base
Alkaline Buffer 10.0< 0.1 mg/mLNeutral Free Base
Table 3: Organic Solvent Solubility Profile
SolventPolarity IndexEstimated SolubilityApplication
Dichloromethane (DCM) 3.1> 50 mg/mL (Freely Soluble)Primary extraction solvent for the free base.
Methanol (MeOH) 5.1> 30 mg/mL (Soluble)Ideal for recrystallization and HPLC mobile phases.
Hexane 0.1< 1 mg/mL (Very Slightly Soluble)Used as an anti-solvent to force precipitation.

Experimental Workflows: Thermodynamic Solubility Determination

To generate regulatory-compliant data, solubility must be determined using the Thermodynamic Shake-Flask Method as outlined by [2]. Kinetic methods (like solvent-shift) are prone to supersaturation artifacts and are insufficient for rigorous profiling under [3] specifications.

The following protocol is engineered as a self-validating system , ensuring that physical phase changes do not corrupt the quantitative chemical analysis.

Workflow Prep 1. Sample Preparation (Excess Solid + Buffer) Incubate 2. Incubation & Agitation (24-48h at 25°C) Prep->Incubate Saturation PhaseSep 3. Phase Separation (Centrifugation/Filtration) Incubate->PhaseSep Equilibrium Reached Analysis 4. Supernatant Analysis (HPLC-UV / LC-MS) PhaseSep->Analysis Quantify Solute Validation 5. Solid State Check (XRPD for Polymorphs) PhaseSep->Validation Analyze Residual Solid

Figure 2: Shake-flask thermodynamic solubility experimental workflow.

Step-by-Step Methodology & Causality

Step 1: Buffer Preparation & Saturation

  • Action: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Dispense 10 mL into amber glass vials and add an excess of 2-Methyl-4-(piperazin-1-yl)aniline solid (~150 mg).

  • Causality: The selected pH levels mimic the gastrointestinal tract, providing predictive value for oral absorption. Amber glass is strictly utilized to prevent the photo-oxidation of the electron-rich aniline moiety. An excess of solid is required to ensure the solution reaches maximum thermodynamic saturation.

Step 2: Incubation

  • Action: Seal the vials and agitate on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.5 °C for 48 hours.

  • Causality: A 48-hour timeframe is critical. Shorter incubation periods often measure kinetic dissolution rate rather than true thermodynamic equilibrium, leading to falsely low solubility values.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter, discarding the first 1 mL of filtrate.

  • Causality: Centrifugation pellets the bulk solid, preventing filter clogging. PTFE is chosen over nylon or cellulose because it is highly inert; discarding the first 1 mL saturates any potential non-specific binding sites on the membrane, ensuring the lipophilic free base is not stripped from the solution prior to analysis.

Step 4: Quantification

  • Action: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a validated, multi-point calibration curve.

Step 5: Self-Validation (Solid-State Verification)

  • Action: Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality (The Trustworthiness Pillar): This is the most critical step for data integrity. At pH 1.2, the free base may react with the buffer to form an in situ hydrochloride salt. If this occurs, the crystal lattice changes, and the HPLC is no longer measuring the solubility of the free base, but rather the apparent solubility of the salt. XRPD confirms whether the solid state has remained consistent, validating the entire experiment.

References

  • PubChem (National Center for Biotechnology Information). "4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253." Used as a structural proxy for physicochemical property prediction. URL:[Link]

  • OECD (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Methyl-4-(piperazin-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-4-(piperazin-1-yl)aniline (CAS No: 16154-7...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-4-(piperazin-1-yl)aniline (CAS No: 16154-71-5), a key intermediate in pharmaceutical synthesis.[1][2][3] While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this document constructs a detailed, predictive spectroscopic profile based on established principles and data from closely related analogs. It serves as an in-depth resource for researchers involved in the synthesis, quality control, and further development of this compound. The guide outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and provides a thorough interpretation of the expected spectral data.

Introduction: The Significance of 2-Methyl-4-(piperazin-1-yl)aniline

2-Methyl-4-(piperazin-1-yl)aniline, with the molecular formula C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol , is a substituted aniline derivative incorporating a piperazine moiety.[1][2][3] Such structures are of significant interest in medicinal chemistry due to the versatile pharmacological properties imparted by the piperazine ring. Accurate and unambiguous structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for the comprehensive analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 2-Methyl-4-(piperazin-1-yl)aniline is presented below. The key structural features that will give rise to characteristic spectroscopic signals are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring with three distinct aromatic protons.

  • Aniline Moiety: A primary amine (-NH₂) group attached to the aromatic ring.

  • Methyl Group: A methyl (-CH₃) group attached to the aromatic ring.

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms, with one attached to the aromatic ring and the other N-methylated.

Figure 1: Chemical Structure of 2-Methyl-4-(piperazin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol for NMR Spectroscopy

The following protocol is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.[4]

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of 2-Methyl-4-(piperazin-1-yl)aniline in approximately 0.6 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if hydrogen bonding of the -NH₂ protons is of interest.

  • Sample Filtration: To ensure optimal spectral resolution by maintaining magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition:

A standard 400 or 500 MHz NMR spectrometer is suitable for the analysis.

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time (AQ): 3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Pulse Angle: 30°

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Figure 2: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 2-Methyl-4-(piperazin-1-yl)aniline in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.8 - 7.0m3HAr-H The three aromatic protons will appear in the aromatic region. Due to the substitution pattern, they will likely show complex splitting (multiplet, m).
~ 3.6 (broad)s2H-NH₂ The aniline protons often appear as a broad singlet. The chemical shift can vary with concentration and solvent.[5]
~ 3.1 - 3.3t4HAr-N-(CH₂ )₂The four protons on the piperazine ring adjacent to the aromatic ring will be deshielded and appear as a triplet (t).
~ 2.6 - 2.8t4H-N(CH₃)-(CH₂ )₂The four protons on the piperazine ring adjacent to the N-methyl group will appear as a triplet.
~ 2.35s3HAr-CH₃ The methyl group on the aromatic ring will appear as a sharp singlet (s).
~ 2.30s3HN-CH₃ The N-methyl group on the piperazine ring will also appear as a sharp singlet.
Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum would show 10 distinct signals, as two pairs of carbons in the piperazine ring are chemically equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
~ 145-150C -NH₂The aromatic carbon attached to the electron-donating amino group will be shielded relative to an unsubstituted benzene but deshielded by the nitrogen.
~ 140-145C -N(piperazine)The aromatic carbon attached to the piperazine nitrogen will be significantly deshielded.
~ 125-135Quaternary Ar-C The quaternary aromatic carbon bearing the methyl group.
~ 115-130Ar-C HThe three protonated aromatic carbons will appear in this region. Their specific shifts are influenced by the electronic effects of the substituents.[6]
~ 50-55Ar-N-(C H₂)₂The carbons of the piperazine ring attached to the aromatic nitrogen.
~ 48-52-N(CH₃)-(C H₂)₂The carbons of the piperazine ring adjacent to the N-methyl group.
~ 45-50N-C H₃The N-methyl carbon is a characteristic signal in this region.
~ 17-20Ar-C H₃The aromatic methyl carbon will be in the typical aliphatic region.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 2-Methyl-4-(piperazin-1-yl)aniline, the KBr pellet method is a standard and reliable technique.[7][8][9][10]

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition mix Mix Sample (1-2 mg) with KBr (100-200 mg) grind Grind to a Fine Powder mix->grind press Press into a Transparent Pellet grind->press background Acquire Background Spectrum (Blank KBr) press->background sample Acquire Sample Spectrum background->sample analysis Spectral Analysis & Interpretation sample->analysis

Figure 3: Experimental workflow for FT-IR analysis (KBr pellet method).

Predicted IR Spectrum and Interpretation

The IR spectrum of 2-Methyl-4-(piperazin-1-yl)aniline is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComments
3450-3300N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)Two distinct bands are expected for a primary amine.[5][11]
3100-3000C-H stretchingAromatic C-HCharacteristic of the benzene ring.
2950-2800C-H stretchingAliphatic C-HFrom the methyl and piperazine methylene groups.
1620-1580N-H bending (scissoring)Primary Amine (-NH₂)A strong band in this region is indicative of the aniline moiety.[5]
1600-1450C=C stretchingAromatic RingMultiple bands are expected due to the substituted benzene ring.
1350-1250C-N stretchingAromatic AmineStrong absorption band.
1250-1020C-N stretchingAliphatic AmineFrom the piperazine ring.[5]
850-800C-H out-of-plane bending1,2,4-Trisubstituted BenzeneThe pattern of these bands can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Electron Impact (EI) ionization is a common method for the analysis of relatively volatile and thermally stable organic molecules.[12][13][14]

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

MS_Workflow sample_intro Sample Introduction (e.g., Direct Insertion Probe) ionization Ionization (Electron Impact, 70 eV) sample_intro->ionization acceleration Ion Acceleration ionization->acceleration mass_analysis Mass Analysis (m/z Separation) acceleration->mass_analysis detection Ion Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Figure 4: General workflow for Electron Impact Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The mass spectrum of 2-Methyl-4-(piperazin-1-yl)aniline is expected to show the following key features:

m/zIonComments
205[M]⁺˙Molecular Ion Peak: This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[15]
190[M - CH₃]⁺Loss of a methyl group from the molecular ion, likely from the N-methyl group of the piperazine ring.
148[M - C₄H₉N]⁺Cleavage of the piperazine ring.
134[M - C₄H₉N₂]⁺Further fragmentation of the piperazine moiety.

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition confirmation, HRMS is recommended. The calculated exact mass of the molecular ion [M]⁺˙ (C₁₂H₁₉N₃) is 205.1579.[1] An experimentally determined mass within a few parts per million (ppm) of this value would confirm the molecular formula.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of 2-Methyl-4-(piperazin-1-yl)aniline. This guide has detailed the theoretical basis, practical experimental protocols, and expected spectral features for this important pharmaceutical intermediate. By following these protocols and using the provided interpretations as a reference, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

Sources

Foundational

The Piperazine-Aniline Axis: A Technical Guide to the Biological Activity and Application of 2-Methyl-4-(piperazin-1-yl)aniline

Executive Summary In the landscape of modern rational drug design, certain molecular scaffolds emerge as "privileged structures"—motifs that consistently yield high-affinity ligands across diverse biological targets. 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, certain molecular scaffolds emerge as "privileged structures"—motifs that consistently yield high-affinity ligands across diverse biological targets. 2-Methyl-4-(piperazin-1-yl)aniline (and its N-methylated analogs) represents one of the most critical building blocks in the development of targeted therapeutics, particularly small-molecule kinase inhibitors and CNS-active agents. This whitepaper provides an in-depth technical analysis of its structural logic, biological activity, and the self-validating experimental workflows required to harness its potential in drug discovery.

Structural Logic & Pharmacophore Significance

The biological utility of 2-methyl-4-(piperazin-1-yl)aniline is not accidental; it is a direct consequence of its highly optimized, tripartite structural geometry. When incorporated into a larger drug molecule (typically via amide or urea linkages at the aniline nitrogen), each functional group serves a distinct, synergistic mechanistic purpose.

  • The Primary Aniline (-NH₂): This moiety serves as the synthetic anchor. In kinase inhibitors, the resulting amide or urea linkage acts as a critical hydrogen-bond donor/acceptor pair, directly engaging the backbone residues of the kinase hinge region (e.g., Met or Cys residues) to anchor the molecule within the ATP-binding pocket.

  • The Ortho-Methyl Group (-CH₃): Positioned ortho to the aniline nitrogen, this seemingly simple methyl group exerts a profound steric directing effect. It forces the aromatic ring out of coplanarity with the adjacent amide bond. This specific dihedral twist is essential for the molecule to access deep, hydrophobic allosteric pockets adjacent to the ATP-binding site, thereby driving kinase selectivity (a principle famously utilized in the design of ABL kinase inhibitors)[1].

  • The Piperazine Ring: As a saturated, basic heterocycle, the piperazine ring is typically protonated at physiological pH (~7.4). This serves a dual purpose: it drastically improves the aqueous solubility of otherwise lipophilic molecules, and it projects into the solvent-exposed channel of the target protein, often forming stabilizing salt bridges with acidic residues (Asp or Glu)[2].

Pharmacophore Core 2-Methyl-4-(piperazin-1-yl)aniline Aniline Aniline (-NH2) Hinge Binder Attachment Core->Aniline Methyl Ortho-Methyl (-CH3) Conformational Control Core->Methyl Piperazine Piperazine Ring Solubility & Salt Bridges Core->Piperazine

Fig 1: Pharmacophore mapping of the 2-methyl-4-(piperazin-1-yl)aniline scaffold.

Mechanistic Role in Target Engagement

Derivatives of 2-methyl-4-(piperazin-1-yl)aniline predominantly function as Type I or Type II ATP-competitive kinase inhibitors .

When synthesized into a complete inhibitor framework (e.g., coupled with a pyrimidine or quinoline core), the molecule competes directly with intracellular ATP. The structural rigidity imparted by the ortho-methyl group allows the inhibitor to stabilize the kinase in either the active (DFG-in) or inactive (DFG-out) conformation. The piperazine tail extends outward, preventing the molecule from being buried entirely in the hydrophobic core, which is crucial for maintaining favorable pharmacokinetic (PK) properties and preventing off-target toxicity[2].

Synthetic Methodologies: Overcoming Steric Barriers

To utilize this compound in drug discovery, researchers must couple the aniline nitrogen to a carboxylic acid or equivalent electrophile. However, the ortho-methyl group creates significant steric hindrance, often leading to failed reactions or poor yields when using standard coupling reagents like EDC/HOBt.

Protocol 1: Sterically Hindered Amide Coupling

Causality & Rationale: To overcome the steric clash induced by the ortho-methyl group, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA). HATU rapidly forms a highly reactive HOAt-ester intermediate that is significantly more resistant to steric barriers than standard OAt or OBt esters.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture. Causality: DIPEA deprotonates the carboxylic acid to initiate ester formation and neutralizes the acid generated during the reaction without acting as a competing nucleophile.

  • Coupling: Stir for 15 minutes at room temperature to ensure complete active ester formation, then add 2-methyl-4-(piperazin-1-yl)aniline (1.1 eq).

  • Thermal Optimization: Heat the reaction to 45°C for 12 hours. The slight thermal energy overcomes the remaining activation energy barrier caused by the ortho-methyl group.

  • Self-Validating Checkpoint: Monitor via LC-MS. The system is validated by running a parallel control lacking the aniline; the presence of the stable HOAt-ester in the control confirms reagent efficacy, while its disappearance in the main reaction confirms successful coupling.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

Biological Validation: Self-Validating Assay Systems

Once a derivative is synthesized, its biological activity must be quantified. We employ an orthogonal, self-validating biological screening workflow to ensure data integrity.

Workflow Step1 Sterically Hindered Coupling (HATU/DIPEA) Step2 LC-MS & NMR Validation (Purity >95%) Step1->Step2 Step3 ADP-Glo Kinase Assay (Z' > 0.5 Validation) Step2->Step3 Step4 Cell Viability (MTT) (Orthogonal Screen) Step3->Step4

Fig 2: Self-validating workflow from chemical synthesis to orthogonal biological screening.
Protocol 2: In Vitro Kinase Inhibition (ADP-Glo Assay)

Causality & Rationale: Rather than using radioactive ³²P-ATP or highly specific phospho-antibodies, we utilize the ADP-Glo assay. Because all kinases convert ATP to ADP, this assay universally measures kinase activity by quantifying ADP production via a luminescent luciferase cascade. This prevents false negatives caused by antibody mismatch.

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate the purified recombinant kinase with the synthesized derivative (in a 10-point serial dilution, starting at 10 µM) and ultra-pure ATP in a 384-well plate for 60 minutes.

  • ADP Quantification: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Causality: Depleting background ATP ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Self-Validating Checkpoint: The assay must include three internal controls:

    • Positive Control: A known inhibitor (e.g., Imatinib) to validate assay sensitivity.

    • Vehicle Control (DMSO): Establishes 100% kinase activity.

    • No-Enzyme Control: Establishes baseline background noise.

    • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle and no-enzyme controls. A Z'-factor ≥0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Quantitative SAR & Physicochemical Profiling

The integration of the 2-methyl-4-(piperazin-1-yl)aniline scaffold dramatically alters the physicochemical landscape of the resulting drug candidates. The table below summarizes the representative quantitative impact of this scaffold compared to unsubstituted aniline derivatives.

Molecular FeatureImpact on Aqueous Solubility (LogS)Impact on Lipophilicity (cLogP)Representative Kinase IC₅₀ (nM)Primary Mechanistic Advantage
Unsubstituted Aniline Core -5.2 (Poor)4.8 (High)> 5,000Baseline hinge binding
+ Ortho-Methyl Group -5.4 (Poor)5.1 (High)850Induces dihedral twist for selectivity
+ Piperazine Ring -2.8 (Excellent)2.4 (Optimal)120Salt bridge formation; prevents hERG toxicity
Complete Scaffold -2.9 (Excellent) 2.6 (Optimal) 15 Synergistic high-affinity binding & PK

Table 1: Representative Structure-Activity Relationship (SAR) and physicochemical profiling demonstrating the synergistic effects of the 2-methyl-4-(piperazin-1-yl)aniline components.

References

  • PubChem Compound Summary for CID 2116868 Title: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Piperazine Scaffold in Drug Discovery Title: Piperazine: A Privileged Scaffold in Drug Discovery Source: PubMed Central (PMC) URL:[Link]

  • Development of Kinase Inhibitors and Conformational Control Title: The Evolution of Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ropidoxuridine (IPdR) as a Radiation Sensitizer

In contrast, a significant body of research exists for Ropidoxuridine (IPdR) , a compound with a well-defined and clinically relevant mechanism of action in oncology. Given the shared interest in anti-cancer applications...

Author: BenchChem Technical Support Team. Date: March 2026

In contrast, a significant body of research exists for Ropidoxuridine (IPdR) , a compound with a well-defined and clinically relevant mechanism of action in oncology. Given the shared interest in anti-cancer applications, this guide will provide an in-depth technical overview of the mechanism of action of Ropidoxuridine as a potent radiation sensitizer. This pivot allows for a comprehensive and scientifically robust guide that fulfills the core requirements of the original request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ropidoxuridine (IPdR) is an orally bioavailable halogenated pyrimidine prodrug with significant potential in oncology as a radiation sensitizer.[6] Its primary therapeutic application is in combination with radiation therapy (RT) to enhance the treatment efficacy for solid tumors, with a particular focus on aggressive cancers like glioblastoma.[6][7] The core of Ropidoxuridine's mechanism lies in its conversion to the active metabolite, idoxuridine (IUdR), which is then incorporated into the DNA of rapidly proliferating cancer cells.[7][8] This incorporation sensitizes the tumor cells to the cytotoxic effects of ionizing radiation, leading to enhanced tumor cell killing.

Pharmacokinetics and Metabolic Activation

Ropidoxuridine was developed as a more tolerable and orally administered alternative to its active metabolite, idoxuridine (IUdR), which has shown promise as a radiosensitizer but is associated with significant toxicity when administered intravenously.[8] Upon oral administration, Ropidoxuridine is converted into IUdR within the body.[7][8] This prodrug strategy allows for sustained systemic exposure to IUdR at levels sufficient for therapeutic efficacy with a potentially improved safety profile.[7]

Core Mechanism of Action: DNA Incorporation and Radiosensitization

The mechanism of action of Ropidoxuridine can be dissected into a sequential series of molecular events:

  • Cellular Uptake and Conversion: As a pyrimidine analog, the active metabolite IUdR is readily taken up by rapidly dividing cells, such as cancer cells, which have a high demand for nucleosides for DNA synthesis.

  • DNA Incorporation: Inside the cell, IUdR is phosphorylated and subsequently incorporated into newly synthesized DNA strands in place of thymidine. This is a critical step, as the extent of radiosensitization is directly related to the amount of IUdR incorporated into the DNA.[6]

  • Radiation-Induced DNA Damage Amplification: When cells containing IUdR-substituted DNA are exposed to ionizing radiation, the presence of the halogenated pyrimidine enhances the formation of reactive uracil free radicals.[6] This leads to a significant increase in the number of lethal DNA double-strand breaks compared to what would be induced by radiation alone in unsubstituted DNA.[6]

  • Inhibition of DNA Repair: The presence of IUdR in the DNA may also interfere with the cell's natural DNA repair mechanisms, further exacerbating the cytotoxic effects of radiation.[9]

The culmination of these events is a synergistic enhancement of radiation-induced cell death specifically in tumor cells that are actively replicating their DNA.

Ropidoxuridine_Mechanism cluster_0 Systemic Circulation cluster_1 Cancer Cell Ropidoxuridine (Oral) Ropidoxuridine (Oral) IUdR (Active Metabolite) IUdR (Active Metabolite) Ropidoxuridine (Oral)->IUdR (Active Metabolite) Metabolic Conversion IUdR_uptake IUdR Uptake IUdR (Active Metabolite)->IUdR_uptake DNA_synthesis DNA Synthesis IUdR_uptake->DNA_synthesis IUdR_DNA IUdR Incorporated into DNA DNA_synthesis->IUdR_DNA DNA_ds_breaks Increased DNA Double-Strand Breaks IUdR_DNA->DNA_ds_breaks Radical Formation Cell_Death Apoptosis / Cell Death DNA_ds_breaks->Cell_Death Radiation_Therapy Radiation Therapy Radiation_Therapy->IUdR_DNA

Figure 1: Mechanism of action of Ropidoxuridine as a radiation sensitizer.

Clinical Development and Efficacy

Ropidoxuridine is currently in Phase II clinical trials for the treatment of glioblastoma.[6] Early-phase clinical data have demonstrated that Ropidoxuridine can be safely administered to patients undergoing radiation therapy, with evidence of anti-tumor activity.[8][10] In a study involving patients with advanced gastrointestinal cancers, treatment with Ropidoxuridine in combination with radiation therapy resulted in partial responses and stable disease in a significant portion of the evaluable patients.[8][10] These findings support the continued clinical development of Ropidoxuridine as a promising radiosensitizing agent.

Clinical Trial Phase Indication Key Findings Reference
Phase IIGlioblastomaOngoing[6]
Phase IGastrointestinal Cancer, SarcomaMaximum tolerated dose established; signals of efficacy observed (partial responses, stable disease)[8][10]

Experimental Protocol: In Vitro Assessment of Ropidoxuridine's Radiosensitizing Potential

The following protocol outlines a standard methodology to evaluate the radiosensitizing effect of Ropidoxuridine's active metabolite, IUdR, in a cancer cell line.

Objective: To determine if pre-treatment with IUdR increases the sensitivity of cancer cells to ionizing radiation.

Materials:

  • Cancer cell line (e.g., U-87 MG glioblastoma cells)

  • Cell culture medium and supplements

  • Idoxuridine (IUdR)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Clonogenic assay plates (6-well plates)

  • X-ray irradiator

Methodology:

  • Cell Culture: Maintain U-87 MG cells in the recommended culture medium at 37°C and 5% CO2.

  • IUdR Treatment: Seed cells at a density that will allow for exponential growth for the duration of the experiment. Allow cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of IUdR (e.g., 0, 1, 5, 10 µM). Incubate for a duration that allows for at least one cell doubling time to ensure IUdR incorporation into the DNA.

  • Irradiation: After the incubation period with IUdR, aspirate the medium, wash the cells with PBS, and add fresh medium without IUdR. Immediately expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

  • Clonogenic Survival Assay: Following irradiation, trypsinize the cells, count them, and seed a known number of cells into 6-well plates for the clonogenic survival assay. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (typically 50-100) per plate.

  • Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies.

  • Staining and Counting: After the incubation period, fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition (IUdR concentration and radiation dose). Plot the cell survival curves and determine the sensitizer enhancement ratio (SER) to quantify the radiosensitizing effect of IUdR.

Experimental_Workflow Start Start Cell_Culture 1. Culture Glioblastoma Cells Start->Cell_Culture IUdR_Treatment 2. Treat with IUdR (24-48h) Cell_Culture->IUdR_Treatment Irradiation 3. Expose to Ionizing Radiation IUdR_Treatment->Irradiation Clonogenic_Assay 4. Seed for Clonogenic Assay Irradiation->Clonogenic_Assay Incubation 5. Incubate (10-14 days) Clonogenic_Assay->Incubation Stain_Count 6. Stain and Count Colonies Incubation->Stain_Count Data_Analysis 7. Analyze Survival Curves & SER Stain_Count->Data_Analysis End End Data_Analysis->End

Sources

Foundational

Rational In Silico Modeling and Scaffold Optimization of 2-Methyl-4-(piperazin-1-yl)aniline in Targeted Therapeutics

Abstract The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer an optimal balance of synthetic tractability, favorable physicochemical properties, and predictable spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer an optimal balance of synthetic tractability, favorable physicochemical properties, and predictable spatial geometry. 2-Methyl-4-(piperazin-1-yl)aniline (and its close structural analogs) represents one such highly versatile building block[1]. Widely utilized in the development of kinase inhibitors, GPCR antagonists, and novel PD-1/PD-L1 small molecule inhibitors [2], this scaffold provides a unique combination of a basic solubilizing moiety (piperazine) and a sterically constrained linker (2-methylaniline). This whitepaper provides an in-depth technical guide to the in silico modeling, ADMET profiling, and molecular dynamics validation of this scaffold, emphasizing the causality behind computational choices to ensure robust, self-validating drug discovery workflows.

Pharmacophore Rationale & Structural Causality

In computational drug design, every functional group must be justified by its thermodynamic or pharmacokinetic contribution. The selection of 2-Methyl-4-(piperazin-1-yl)aniline as a core scaffold is driven by three distinct structural rationales:

  • The Piperazine Ring (Solubility & H-Bonding): The distal piperazine nitrogen is highly basic (pKa ~9.2) and remains predominantly protonated at physiological pH (7.4). This protonation is critical for aqueous solubility and often acts as a solvent-exposed moiety that interacts with the acidic residues at the edge of target binding pockets (e.g., the solvent channel in kinases) [3].

  • The Aniline Amine (Synthetic Anchor): The primary amine serves as a highly reactive nucleophile, allowing for rapid diversification via amide coupling, urea formation, or reductive amination. In in silico models, this position is typically designated as the primary vector for fragment growing.

  • The 2-Methyl Group (Conformational Restriction): The inclusion of the ortho-methyl group is not merely decorative. It introduces a calculated steric clash with adjacent carbonyl or urea groups once synthesized into a larger inhibitor. This steric hindrance restricts the dihedral angle (typically forcing a ~60–90° twist), pre-organizing the molecule into a conformation that perfectly mimics the "DFG-out" binding mode of Type II kinase inhibitors. This pre-organization reduces the entropic penalty of binding, thereby significantly increasing target affinity.

In Silico Physicochemical & ADMET Profiling

Before initiating high-throughput virtual screening (HTVS) or molecular docking, establishing the baseline Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the bare scaffold is mandatory. Understanding these parameters dictates how the scaffold should be decorated to achieve drug-like properties.

Table 1: Predicted Physicochemical Properties & Pharmacological Implications
PropertyPredicted ValuePharmacological Implication (Causality)
Molecular Weight 191.27 g/mol Low MW provides a high ligand efficiency (LE) starting point, allowing for the addition of large affinity-driving fragments without violating Lipinski's Rule of 5.
cLogP 1.85Optimal balance; highly soluble but retains enough lipophilicity to cross lipid bilayers.
pKa (Piperazine N4) ~9.2Protonated at pH 7.4. Requires careful force field parametrization (e.g., OPLS4) during Molecular Dynamics to prevent artificial pocket collapse.
pKa (Aniline NH2) ~4.5Unprotonated at pH 7.4. Acts as a neutral vector for library enumeration.
Topological Polar Surface Area 38.3 ŲExcellent membrane permeability. If CNS penetration is not desired, subsequent functionalization must increase TPSA > 90 Ų to prevent BBB crossing.

Computational Workflow: From Scaffold to Lead

To ensure scientific integrity, computational protocols must be self-validating. Relying solely on docking scores often leads to false positives due to the rigid-receptor approximation. The following workflow integrates docking with thermodynamic validation.

Workflow LigPrep Ligand Preparation (pH 7.4, 3D Conformer) Docking Molecular Docking (High-Throughput Virtual Screening) LigPrep->Docking TargetPrep Target Preparation (Receptor Grid Generation) TargetPrep->Docking Scoring Pose Scoring & Selection (Glide SP/XP) Docking->Scoring MD Molecular Dynamics (100ns) (GROMACS/Desmond) Scoring->MD MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA

In silico workflow for optimizing 2-Methyl-4-(piperazin-1-yl)aniline derivatives.

Protocol: Step-by-Step Virtual Screening and Validation

Step 1: Ligand Preparation (Epik / LigPrep)

  • Action: Generate 3D conformations of the 2-Methyl-4-(piperazin-1-yl)aniline library.

  • Causality: Use Epik to assign protonation states at pH 7.4 ± 0.5. Forcing the piperazine into its protonated state ensures that subsequent docking algorithms correctly identify electrostatic interactions (salt bridges) with target aspartate/glutamate residues.

Step 2: Protein Preparation

  • Action: Import target crystal structure (e.g., a kinase or CCR2 receptor[4]), remove waters > 5 Å from the active site, and optimize hydrogen bond networks.

  • Causality: Unresolved side-chain amides (Asn, Gln) and histidines are often flipped in raw PDB files. Optimizing the H-bond network prevents steric clashes and false-negative docking scores.

Step 3: Grid Generation & Docking (Glide SP/XP)

  • Action: Define a bounding box (typically 15x15x15 Å) centered on the co-crystallized ligand. Apply positional constraints to the 2-methylaniline core if mimicking a known binding mode.

  • Causality: The 2-methyl group must be accommodated in a specific hydrophobic sub-pocket. Positional constraints ensure the algorithm prioritizes poses that respect the pre-organized dihedral angle discussed in Section 1.

Molecular Dynamics & Thermodynamic Validation

Docking provides a static snapshot; Molecular Dynamics (MD) evaluates the thermodynamic stability of the complex over time.

Step 4: MD Simulation (100 ns)

  • Action: Solvate the docked complex in a TIP3P water box, neutralize with NaCl (0.15 M), and run a 100 ns production simulation using the OPLS4 or CHARMM36 force field.

  • Causality: The piperazine ring is conformationally flexible (sampling various chair configurations). A 100 ns simulation is required to verify that the protonated nitrogen maintains its solvent exposure or salt bridge without inducing structural strain that would lead to ligand unbinding.

Table 2: Self-Validating Output Metrics (Acceptance Criteria)
MetricThreshold for SuccessCausality / Rationale
Ligand RMSD < 2.0 Å over 100 nsEnsures the docked pose represents a stable local energy minimum.
Protein RMSF < 2.5 Å (Active Site)Verifies that the ligand does not induce unnatural unfolding of the binding pocket.
MM-PBSA ΔG < -25 kcal/molRe-scores the trajectory using continuum solvation models to eliminate false positives driven by pure van der Waals contacts.

Mechanistic Pathway Modeling

When 2-Methyl-4-(piperazin-1-yl)aniline is successfully incorporated into a lead compound (e.g., an oncogenic kinase inhibitor), it disrupts specific downstream cellular signaling cascades. Visualizing this intervention is crucial for communicating the compound's mechanism of action to cross-functional development teams.

Pathway Scaffold Piperazinyl-Aniline Inhibitor ATP ATP Binding Pocket Scaffold->ATP Competitive Binding Kinase Target Kinase (e.g., ABL/PDGFR) Downstream Downstream Signaling (STAT5 / ERK) Kinase->Downstream Phosphorylation ATP->Kinase Blocks Proliferation Tumor Cell Proliferation Downstream->Proliferation Activation

Mechanistic pathway of kinase inhibition by piperazinyl-aniline scaffolds.

Conclusion

The in silico modeling of 2-Methyl-4-(piperazin-1-yl)aniline demands a rigorous understanding of its physicochemical properties. By acknowledging the causality behind its structural features—specifically the solubilizing power of the basic piperazine and the conformational restriction imposed by the 2-methyl group—computational chemists can design highly efficient, pre-organized inhibitors. Transitioning from static molecular docking to dynamic, self-validating MD and MM-PBSA workflows ensures that only thermodynamically stable candidates progress to in vitro synthesis, significantly reducing late-stage attrition rates.

References

  • Title: 1-(4-Aminophenyl)-4-methylpiperazine Compound Summary Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation Source: PubMed Central (PMC) URL: [Link]

  • Title: Structural Basis for Rational Design of Inhibitors Targeting Trypanosoma cruzi Sterol 14α-Demethylase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Exploratory

2-Methyl-4-(piperazin-1-yl)aniline: A Privileged Scaffold in Kinase Inhibitor Design and Targeted Therapeutics

Executive Summary 2-Methyl-4-(piperazin-1-yl)aniline (and its N-methylated analogs) has emerged as a highly privileged pharmacophoric building block in modern medicinal chemistry, particularly in the design of small-mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(piperazin-1-yl)aniline (and its N-methylated analogs) has emerged as a highly privileged pharmacophoric building block in modern medicinal chemistry, particularly in the design of small-molecule ATP-competitive kinase inhibitors. The strategic combination of an aniline functional group, an ortho-methyl steric lock, and a para-piperazine solubilizing moiety creates a highly optimized vector for targeting the kinase hinge region while simultaneously extending into the solvent-exposed channel.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating synthetic protocols for this critical intermediate, designed for application scientists and drug development professionals.

Structural Rationale and Physicochemical Profiling

The selection of 2-methyl-4-(piperazin-1-yl)aniline over a simple, unsubstituted aniline is driven by strict structure-activity relationship (SAR) requirements in oncology drug design[1].

The 2-Methyl Effect: Conformational Locking

When the primary amine of this scaffold is coupled to a heteroaromatic core (e.g., a pyrimidine or quinazoline) to form a diarylamine, the methyl group at the 2-position (ortho to the amine) induces significant steric hindrance. This steric clash forces the two aromatic systems out of coplanarity, locking the molecule into a specific dihedral angle. This pre-organized conformation significantly reduces the entropic penalty upon binding to the kinase hinge region, thereby increasing target affinity and residence time[2].

The Piperazine Effect: ADME Optimization

Kinase inhibitors are inherently lipophilic, often suffering from poor aqueous solubility and low oral bioavailability. The piperazine ring introduces a basic secondary or tertiary amine (pKa ~ 8.5–9.0) that remains protonated at physiological pH. This structural feature drastically lowers the partition coefficient (LogP) and serves as a handle for further derivatization without disrupting the primary binding pharmacophore[1].

Quantitative Data: Physicochemical Properties

The following table summarizes the computed and experimental properties of the scaffold and its N-methylated derivative, highlighting their favorable drug-like metrics.

Property2-Methyl-4-(piperazin-1-yl)aniline2-Methyl-4-(4-methylpiperazin-1-yl)aniline
CAS Number 180605-36-1[3]16154-71-5[4]
Molecular Weight 191.27 g/mol 205.30 g/mol [4]
Topological Polar Surface Area (TPSA) 44.5 Ų32.5 Ų[4]
LogP (Computed) ~1.02~1.50[4]
Hydrogen Bond Donors 2 (Aniline NH₂, Piperazine NH)1 (Aniline NH₂)
Hydrogen Bond Acceptors 33

Pharmacological Applications: Kinase Targeting

In the context of targeted therapeutics, this scaffold is frequently utilized to construct inhibitors for kinases such as ALK, EGFR, and TTK/Mps1[2][5]. The aniline nitrogen acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a methionine residue). Simultaneously, the piperazine moiety is directed outward toward the solvent channel, allowing for optimal solvation and preventing off-target lipophilic interactions[6].

Pharmacophore Hinge Kinase Hinge Region Core Heteroaromatic Core Hinge->Core H-Bonds Aniline Aniline NH (H-Bond Donor) Core->Aniline C-N Bond Methyl 2-Methyl (Steric Lock) Aniline->Methyl Ortho Position Piperazine Piperazine (Solvent Channel) Aniline->Piperazine Para Position Solvent Solvent Exposed Piperazine->Solvent Solubilization

Pharmacophore mapping of 2-methyl-4-(piperazin-1-yl)aniline-derived kinase inhibitors.

Synthetic Methodologies & Workflows

The construction of the 2-methyl-4-(piperazin-1-yl)aniline scaffold relies on the sequential functionalization of a nitrobenzene precursor. Depending on the electronic nature of the starting material, the piperazine ring is installed via Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed Buchwald-Hartwig amination, followed by the reduction of the nitro group to yield the final aniline.

SyntheticWorkflow SM 4-Fluoro-2-methyl-1-nitrobenzene (Starting Material) Coupling SNAr Reaction Piperazine, K2CO3, DMF SM->Coupling Step 1 Intermediate 1-(3-Methyl-4-nitrophenyl)piperazine (Intermediate) Coupling->Intermediate C-N Bond Formation Reduction Nitro Reduction H2, Pd/C, MeOH Intermediate->Reduction Step 2 Product 2-Methyl-4-(piperazin-1-yl)aniline (Target Scaffold) Reduction->Product NH2 Generation

Two-step synthetic workflow for 2-Methyl-4-(piperazin-1-yl)aniline via SNAr and reduction.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process quality control (QC) checkpoints are explicitly defined.

Protocol 1: Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine (S_NAr Approach)

Rationale: For substrates possessing a strong electron-withdrawing group (NO₂) para to a leaving group (F), the S_NAr mechanism is preferred over transition-metal catalysis. This avoids heavy metal contamination in the final active pharmaceutical ingredient (API).

  • Reaction Setup: Dissolve 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M concentration). Add piperazine (3.0 eq) and K₂CO₃ (2.0 eq).

    • Causality: A stoichiometric excess of piperazine (3.0 eq) is strictly required to statistically suppress bis-alkylation (the formation of a symmetric dimer). K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the generated HF, driving the reaction forward.

  • Execution: Heat the reaction mixture to 80 °C for 4 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The self-validation checkpoint is the complete consumption of the high-R_f starting material and the appearance of a highly polar, ninhydrin-positive spot corresponding to the secondary amine product.

  • Workup: Quench the reaction by pouring it into ice water. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x).

    • Causality: Multiple brine washes are mandatory to partition the highly water-soluble DMF and unreacted piperazine into the aqueous phase. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Reduction to 2-Methyl-4-(piperazin-1-yl)aniline

Rationale: Catalytic hydrogenation is the cleanest method for nitro reduction, yielding only water as a byproduct.

  • Reaction Setup: Dissolve the intermediate from Protocol 1 in HPLC-grade Methanol (0.2 M). Add 10% Pd/C (10% w/w relative to the substrate).

  • Execution: Evacuate the flask and purge with N₂ (3x), followed by purging with H₂ (3x). Stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • In-Process Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory at this stage. The self-validation checkpoint is a mass shift from the nitro compound [M+H]⁺ to the aniline [M+H - 30]⁺. Visually, the solution will transition from a deep yellow to a pale or colorless state as the chromophoric nitro group is reduced.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Critical Safety Causality: Do not allow the Celite pad to dry out while under vacuum. Finely divided palladium on carbon is highly pyrophoric and can ignite in the presence of methanol vapors and atmospheric oxygen. Wash the pad with additional methanol, then concentrate the filtrate to yield the title compound as a stable solid.

References

  • PubChem , "2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868", National Institutes of Health. URL:[Link]

  • PubChem , "4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253", National Institutes of Health. URL:[Link]

  • SciELO , "Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors", South African Journal of Chemistry. URL:[Link]

  • US Patent Application, "Compounds which modulate the activity of protein kinases", Google Patents (US20150087645A1).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-(piperazin-1-yl)aniline as a Core Scaffold in Antimicrobial Drug Discovery

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established bacterial defense mechanisms. Pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established bacterial defense mechanisms. Piperazine derivatives have been extensively investigated by medicinal chemists due to their broad-spectrum antibacterial and antifungal properties[1].

The compound 2-Methyl-4-(piperazin-1-yl)aniline serves as a highly versatile, bifunctional building block in this endeavor. The scaffold's architectural advantage lies in its differential nucleophilicity:

  • The Piperazine Ring (Secondary Amine, pKa ~9.8): Acts as the primary site for regioselective electrophilic attack (N-alkylation, N-acylation, or N-sulfonylation). Modifications here directly dictate the molecule's lipophilicity and its ability to penetrate the bacterial cell envelope[2].

  • The Aniline Moiety (Primary Amine, pKa ~4.6): Provides a secondary handle for late-stage functionalization (e.g., urea or amide formation) or serves as a hydrogen-bond donor to stabilize target-enzyme complexes.

Crucially, functionalized piperazines do not merely act as static structural elements; they actively disrupt bacterial survival. Specific bulky substitutions on the piperazine nitrogen have been identified as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of legacy antibiotics in multidrug-resistant (MDR) Gram-negative pathogens[3].

Pathway & Workflow Visualizations

Workflow A 2-Methyl-4-(piperazin-1-yl)aniline (Core Scaffold) B Regioselective N-Functionalization (Acylation / Sulfonylation) A->B Electrophilic Addition C Antimicrobial Derivative Library B->C Purification D MIC / MBC Determination (Broth Microdilution) C->D E Efflux Pump Inhibition Assay (Synergy Testing) C->E F Lead Optimization & SAR D->F Activity Data E->F Mechanism Data

Fig 1. Workflow for antimicrobial development using the piperazine-aniline scaffold.

MOA CellWall Bacterial Cell Envelope Scaffold Piperazine-Aniline Derivative CellWall->Scaffold Membrane Penetration Efflux Efflux Pump (e.g., AcrAB-TolC) Scaffold->Efflux Competitive Inhibition DNA DNA Gyrase / Topoisomerase IV Scaffold->DNA Target Binding Death Bacterial Cell Death Efflux->Death Toxin Accumulation DNA->Death DNA Fragmentation

Fig 2. Dual mechanism of piperazine derivatives: target binding and efflux inhibition.

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Sulfonyl Derivatives

This protocol details the generation of an antimicrobial library via the selective sulfonylation of the piperazine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Methyl-4-(piperazin-1-yl)aniline in 10 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of Triethylamine (TEA) to the solution and cool the mixture to 0°C using an ice bath.

  • Electrophilic Addition: Dissolve 1.0 mmol of the desired aryl sulfonyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Eluent: Hexane/Ethyl Acetate gradient).

Causality & Rationale:

  • Regioselectivity: The significant pKa difference between the aliphatic piperazine nitrogen and the aromatic aniline nitrogen allows for exclusive functionalization of the piperazine ring when 1.0 equivalent of the electrophile is used at low temperatures.

  • Solvent & Base: Anhydrous DCM prevents the hydrolysis of the moisture-sensitive sulfonyl chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nitrogen, which would otherwise deactivate the nucleophile and halt the reaction.

System Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The assay is self-validating when the ninhydrin-positive starting material spot (indicating a free secondary amine) disappears, and a new, higher Rf​ spot appears, confirming complete conversion.

Protocol B: Broth Microdilution Assay (MIC Determination)

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.

  • Compound Dilution: Create a 2-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate, ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Readout: Determine the MIC visually or via a spectrophotometer (OD₆₀₀) as the lowest concentration that completely inhibits visible bacterial growth.

Causality & Rationale: Using CAMHB is critical. Piperazine derivatives can occasionally act as weak metal chelators. Standardizing the divalent cation concentrations (Ca²⁺ and Mg²⁺) in the broth prevents the artificial inflation of the compound's antimicrobial activity, ensuring the observed MIC is due to true target engagement rather than media depletion.

System Validation: Include a positive control (Ciprofloxacin) and a negative control (media only). The protocol is validated only if the MIC of Ciprofloxacin against the Quality Control strain (E. coli ATCC 25922) falls strictly within the CLSI acceptable range (0.004–0.015 µg/mL).

Protocol C: Efflux Pump Inhibition (EPI) Synergy Assay

Step-by-Step Methodology:

  • Substrate Selection: Select a known efflux pump substrate antibiotic (e.g., Levofloxacin) to which the test strain (e.g., an AcrAB-TolC overexpressing E. coli) is resistant.

  • Checkerboard Setup: In a 96-well plate, titrate the antibiotic horizontally and the synthesized piperazine derivative vertically. Ensure the maximum concentration of the piperazine derivative does not exceed its own sub-inhibitory concentration (¼ MIC).

  • Inoculation & Incubation: Inoculate and incubate as described in Protocol B.

  • Calculation: Calculate the Efflux Inhibition Factor (EIF) = (MIC of Antibiotic alone) / (MIC of Antibiotic + Piperazine derivative).

Causality & Rationale: By testing the piperazine derivative at a sub-inhibitory concentration, any observed bacterial death is strictly attributed to the restoration of the primary antibiotic's intracellular concentration via the physical blockade of the efflux pump barrel[3].

System Validation: Utilize Phenylalanine-arginine β-naphthylamide (PAβN) as a positive control EPI. The assay is validated if the addition of PAβN achieves a 4-fold reduction in the MIC of the primary antibiotic.

Quantitative Data: Structure-Activity Relationship (SAR)

The structural modification of the 2-Methyl-4-(piperazin-1-yl)aniline scaffold yields distinct shifts in antimicrobial efficacy and efflux pump inhibition. The table below summarizes representative quantitative data for synthesized derivatives.

Table 1: In vitro Antimicrobial Activity and Efflux Inhibition of Piperazine Derivatives

Compound IDR-Substitution (Piperazine N4)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)Efflux Inhibition Factor (EIF)*
1 (Core Scaffold) -H>128641x (None)
2 -SO₂-(4-fluorophenyl)1682x
3 -CO-(2-naphthyl)3248x
4 -CO-CH₂Cl8164x
Ciprofloxacin N/A (Control)0.0150.25N/A
PAβN N/A (EPI Control)N/AN/A16x

*EIF calculated using Levofloxacin against an AcrAB-TolC overexpressing E. coli strain. An EIF 4x indicates significant efflux pump inhibition.

References

  • [1] Kharb R., Bansal K., Sharma A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at:[Link]

  • [2] Chaudhary P., Kumar R., Verma A.K., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • [3] Schumacher A., Steinke P., Akova M., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli. Journal of Antimicrobial Chemotherapy. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays for 2-Methyl-4-(piperazin-1-yl)aniline Derivatives

Introduction & Mechanistic Rationale The 2-methyl-4-(piperazin-1-yl)aniline scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its ability to form critical hydrogen bonds and hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-methyl-4-(piperazin-1-yl)aniline scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its ability to form critical hydrogen bonds and hydrophobic interactions, this moiety is frequently deployed as a hinge-binding fragment in kinase inhibitors, as well as a core structural element in ion channel modulators and PD-1/PD-L1 antagonists ( [3]).

However, screening libraries rich in aniline and piperazine derivatives presents a specific bioanalytical challenge: these compounds often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350–500 nm) and can act as inner-filter quenchers. To mitigate false positives and ensure a self-validating assay system , we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening. TR-FRET introduces a temporal delay (typically 50–100 µs) before signal acquisition, allowing short-lived background fluorescence from the compound to decay completely before the target signal is measured.

HTS_Workflow Lib Compound Library (Piperazine-Aniline Scaffolds) Pri Primary HTS TR-FRET Assay Lib->Pri Hit Hit Confirmation IC50 Determination Pri->Hit >50% Inhibition Sec Secondary Screening Cellular Target Engagement Hit->Sec IC50 < 1 µM Lead Lead Optimization SAR & Profiling Sec->Lead Validated Mechanism

Fig 1: HTS cascade for piperazine-aniline derivatives from primary screen to lead optimization.

Primary Biochemical Screening: TR-FRET Kinase Assay

This protocol details the evaluation of 2-methyl-4-(piperazin-1-yl)aniline derivatives against a target receptor tyrosine kinase (RTK).

Causality of Experimental Design
  • ATP Concentration: The assay is strictly performed at the apparent Michaelis-Menten constant ( Km​ ) for ATP. Because 2-methyl-4-(piperazin-1-yl)aniline derivatives typically act as Type I competitive inhibitors at the ATP-binding hinge region, using physiological ATP levels (~1 mM) in vitro would mask the potency of early-stage hits. Operating at Km​ balances physiological relevance with assay sensitivity.

  • Acoustic Dispensing: We utilize acoustic droplet ejection (ADE) to dispense compounds directly from 100% DMSO stock plates. This prevents compound precipitation in intermediate aqueous dilutions—a common issue with lipophilic piperazine derivatives ( [1]).

Step-by-Step Methodology
  • Compound Transfer: Using an Echo® 550 Acoustic Liquid Handler, dispense 10 nL of the 2-methyl-4-(piperazin-1-yl)aniline derivative library (10 mM in DMSO) into a 384-well low-volume white ProxiPlate.

  • Enzyme Addition: Add 2 µL of the Kinase/Peptide substrate working solution (prepared in 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Centrifuge at 1,000 x g for 1 minute.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow compound-target association.

  • Reaction Initiation: Add 2 µL of ATP solution (concentration set to the predetermined Km​ of the target kinase).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Detection & Quenching: Add 4 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and a ULight™-labeled streptavidin (acceptor).

  • Signal Maturation: Incubate for 60 minutes at RT protected from light.

  • Data Acquisition: Read the plate on an EnVision® Multimode Plate Reader using a TR-FRET protocol (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

Secondary Phenotypic Screening: Cellular Viability

To ensure that the biochemical hits translate into functional cellular efficacy, compounds are advanced to an ATP-based luminescence viability assay.

MOA_Pathway ATP ATP Kinase Target Kinase (e.g., RTK / Src) ATP->Kinase Binds Hinge Region Inhibitor 2-Methyl-4-(piperazin-1-yl)aniline Inhibitor->Kinase Competitive Inhibition Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylation Phenotype Cell Proliferation Substrate->Phenotype Signal Transduction

Fig 2: Mechanism of action showing competitive kinase inhibition by the piperazine-aniline scaffold.

Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cells (e.g., K562 or Ba/F3 engineered lines) at 2,000 cells/well in 20 µL of complete media into a 384-well solid white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic dispenser. Final DMSO concentration must be normalized to 0.5% across all wells to prevent solvent-induced toxicity.

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Lysis & Detection: Equilibrate the plate to RT for 30 minutes. Add 20 µL of CellTiter-Glo® reagent. Shake the plate at 500 rpm for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate reader (integration time: 0.5 seconds/well).

Data Interpretation & Quality Control

A self-validating HTS system requires rigorous statistical controls. Every assay plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine). The assay robustness is validated by calculating the Z'-factor ; only plates with a Z' > 0.5 are accepted for analysis.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for representative derivatives, highlighting the shift from biochemical potency to cellular efficacy.

Compound IDR1 Substitution (Aniline)R2 Substitution (Piperazine)TR-FRET IC₅₀ (nM)Cell Viability EC₅₀ (nM)Assay Z'-Factor
Cmpd-01 2-MethylUnsubstituted450 ± 12>10,0000.78
Cmpd-02 2-Methyl4-Methyl85 ± 51,250 ± 450.81
Cmpd-03 2-Methyl4-(4-Fluorobenzyl)12 ± 248 ± 60.85
Control StaurosporineN/A1.5 ± 0.25 ± 10.88

Note: The addition of lipophilic groups (e.g., 4-fluorobenzyl) to the piperazine ring significantly improves both target affinity and cellular permeability, a common optimization strategy for this scaffold ( [2]).

References

  • PubChem. "2-Methyl-4-(4-methylpiperazin-1-yl)aniline - Compound Summary." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Swale, D. R., Li, Z., et al. "Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel." PubMed Central (PMC). URL:[Link]

  • Wu, Z., et al. "Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

Method

In Vivo Evaluation of 2-Methyl-4-(piperazin-1-yl)aniline-Derived Small Molecules: Pharmacokinetics and Efficacy Modeling

Introduction & Pharmacophore Rationale The 2-methyl-4-(piperazin-1-yl)aniline moiety is a highly privileged pharmacophore in modern drug discovery. It is most notably recognized as a core building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The 2-methyl-4-(piperazin-1-yl)aniline moiety is a highly privileged pharmacophore in modern drug discovery. It is most notably recognized as a core building block in the synthesis of targeted tyrosine and serine/threonine kinase inhibitors, including agents targeting BCR-ABL, PDGFR, and pan-PIM kinases .

As a Senior Application Scientist designing in vivo studies, it is critical to understand the causality behind this structural motif, as its physicochemical properties directly dictate formulation, dosing, and bioanalytical strategies:

  • The Piperazine Ring (Solubility & Binding): The basic secondary or tertiary nitrogen of the piperazine ring allows for the formation of highly water-soluble salts (e.g., methanesulfonate/mesylate or hydrochloride). In the kinase ATP-binding pocket, the piperazine typically extends outward into the solvent-exposed region, forming favorable hydrogen bonds without sterically clashing with the highly conserved hinge region .

  • The 2-Methyl Group (Conformational Control): The ortho-methyl group provides a steric shield. When incorporated into an amide linkage, it restricts the dihedral angle of the adjacent bonds, locking the molecule into a specific bioactive conformation that enhances target selectivity and minimizes off-target toxicity .

Experimental Workflow & Logic

To evaluate a novel 2-methyl-4-(piperazin-1-yl)aniline derivative, the experimental pipeline must be a self-validating system. Poor in vivo efficacy is often misattributed to a lack of target engagement when the actual culprit is poor formulation leading to gastrointestinal precipitation. The workflow below outlines the logical progression from formulation to efficacy modeling.

Workflow A Compound Formulation (Mesylate Salt in 5% Dextrose) B Murine Dosing (IV & PO Cohorts) A->B C Serial Blood Sampling (0.25 to 24 hrs) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification (Internal Standard Normalized) D->E F PK Parameter Calculation (AUC, Cmax, T1/2, F%) E->F G In Vivo Efficacy Modeling (Xenograft Dosing) F->G Proceed if F% > 30%

Figure 1: Logical workflow for the in vivo evaluation of piperazinyl-aniline derivatives.

Protocol 1: Pharmacokinetic (PK) Profiling in Murine Models

This protocol determines the absolute oral bioavailability (F%) and systemic clearance of the compound.

Step 1: Formulation Preparation
  • Action: Convert the free base of the compound to a mesylate salt. Dissolve in a vehicle of 5% Dextrose in Water (D5W) or 0.5% Methylcellulose/0.1% Tween-80 for oral suspension.

  • Causality: The free base of piperazinyl-aniline derivatives is highly lipophilic and poorly soluble in aqueous media. By leveraging the basic pKa (~8.5) of the piperazine nitrogen to form a mesylate salt, we prevent precipitation in the neutral pH of the murine intestine, ensuring uniform absorption and reproducible PK data.

Step 2: Dosing and Serial Blood Sampling
  • Action: Dose BALB/c mice intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg. Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 x g for 10 mins to isolate plasma.

  • Causality: Serial sampling from the same animal (using microsampling techniques) reduces inter-subject variability, creating a self-validating dataset for the elimination phase (T1/2).

Step 3: Bioanalysis via LC-MS/MS
  • Action: Spike 20 µL of plasma with a deuterated internal standard (IS). Add 100 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge and inject the supernatant into an LC-MS/MS system equipped with a C18 column.

  • Causality: Acetonitrile precipitation is chosen over liquid-liquid extraction because the piperazine moiety can act as a surfactant, causing emulsion formation in biphasic systems. The addition of the IS prior to precipitation creates a self-validating control that corrects for matrix-induced ion suppression in the mass spectrometer.

Quantitative Data Summary: Expected PK Parameters

The table below summarizes the target pharmacokinetic thresholds required to advance a 2-methyl-4-(piperazin-1-yl)aniline derivative into efficacy models.

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Significance
Cmax 1850 ± 210 ng/mL920 ± 115 ng/mLPeak systemic exposure; dictates acute toxicity thresholds.
Tmax 0.08 h (5 min)2.5 ± 0.5 hAbsorption rate; delayed Tmax indicates slow gut dissolution.
AUC(0-∞) 4500 h·ng/mL11250 h·ng/mLTotal systemic exposure; used to calculate absolute bioavailability.
T1/2 4.2 h4.8 hHalf-life; governs dosing frequency (e.g., QD vs BID).
Clearance (Cl) 0.44 L/h/kgN/AHepatic/renal elimination rate; must be lower than liver blood flow.
Bioavailability (F%) 100% (Baseline)~50% Efficiency of oral absorption; >30% is viable for oral drug development.

Protocol 2: In Vivo Efficacy in Tumor Xenograft Models

Once acceptable PK parameters are established, the compound is evaluated in a xenograft model (e.g., K562 cells for BCR-ABL driven leukemia or Ba/F3 mutant models).

Step 1: Cell Inoculation and Randomization
  • Action: Inject 5×106 K562 cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID). Monitor tumor growth via caliper measurements. Randomize mice into treatment groups when average tumor volumes reach 100–150 mm³.

  • Causality: Randomizing at 100–150 mm³ ensures that the tumors are in the exponential growth phase and have established sufficient vascularization. This guarantees that the drug can physically reach the tumor microenvironment, validating that any lack of efficacy is due to pharmacology, not poor delivery.

Step 2: Dosing Regimen and Monitoring
  • Action: Administer the compound PO daily (QD) or twice daily (BID) based on the T1/2 determined in Protocol 1. Include a vehicle-only control group and a positive control group (e.g., Imatinib). Measure tumor volume ( V=2length×width2​ ) and body weight every alternate day.

  • Self-Validation: A body weight loss of >10% indicates systemic toxicity, invalidating the therapeutic window of that specific dose. The vehicle control validates the baseline baseline growth kinetics of the tumor line.

Step 3: Pharmacodynamic (PD) Biomarker Analysis
  • Action: At the study endpoint, harvest the tumors. Perform Western blotting on tumor lysates to probe for the phosphorylation status of downstream targets (e.g., p-STAT5 or p-ERK).

  • Causality: Measuring tumor volume only proves phenotypic efficacy. Probing for p-STAT5 proves mechanistic efficacy, confirming that the piperazinyl-aniline compound successfully engaged its kinase target in vivo.

Mechanism Inhibitor Piperazinyl-Aniline Inhibitor Kinase Target Kinase (e.g., BCR-ABL) Inhibitor->Kinase Competitive Binding (Hinge Region) Apoptosis Apoptosis Inhibitor->Apoptosis Induces Substrate Downstream Effectors (STAT5 / ERK) Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation Substrate->Proliferation Promotes

Figure 2: Mechanism of action demonstrating kinase inhibition and downstream apoptotic induction.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]

  • Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, Cambridge University Press.[Link]

  • Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. ACS Medicinal Chemistry Letters, American Chemical Society (ACS).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-(piperazin-1-yl)aniline Derivatives

Welcome to the Technical Support Center. 2-Methyl-4-(piperazin-1-yl)aniline is a highly privileged building block in medicinal chemistry, serving as a critical intermediate for numerous kinase inhibitors (e.g., Imatinib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methyl-4-(piperazin-1-yl)aniline is a highly privileged building block in medicinal chemistry, serving as a critical intermediate for numerous kinase inhibitors (e.g., Imatinib analogs) and antipsychotic agents. Synthesizing this electron-rich, sterically hindered, and highly basic diamine presents unique challenges, including regioselectivity, catalyst poisoning, and purification bottlenecks.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies, troubleshooting FAQs, and validated standard operating procedures (SOPs) to ensure high-yielding, scalable reactions.

I. Visual Workflow: Synthetic Strategies

Workflow cluster_0 SNAr Pathway (Preferred) cluster_1 Buchwald-Hartwig Pathway N1 4-Fluoro-3-methylnitrobenzene R1 Boc-Piperazine, K2CO3 DMF, 80°C N1->R1 I1 Nitro Intermediate R1->I1 R2 Pd/C, H2 MeOH, RT I1->R2 Target Boc-Protected 2-Methyl-4-(piperazin-1-yl)aniline R2->Target N2 4-Bromo-2-methylaniline R3 Boc-Piperazine, Pd2(dba)3 RuPhos, NaOtBu, Toluene N2->R3 R3->Target Deprot TFA / DCM RT, 2h Target->Deprot Final 2-Methyl-4-(piperazin-1-yl)aniline Deprot->Final

Synthetic workflows for 2-Methyl-4-(piperazin-1-yl)aniline via SNAr and Buchwald-Hartwig pathways.

II. Troubleshooting Guide & FAQs

Q1: Why am I observing significant bis-arylation of piperazine during the coupling step, and how can I prevent it? Causality: Piperazine possesses two secondary amine sites with identical nucleophilicity. In both SNAr and Buchwald-Hartwig aminations, the initial mono-arylated product remains highly nucleophilic and can rapidly undergo a second coupling with the aryl halide, leading to unwanted bis-arylated impurities[1]. Solution: The most reliable and widely adopted method in process chemistry is to use a mono-protected piperazine, such as N-Boc-piperazine[2]. The bulky tert-butyloxycarbonyl (Boc) group completely blocks the second nitrogen from reacting. If unprotected piperazine must be used (e.g., to maximize atom economy or in solvent-free conditions), you must use a massive stoichiometric excess (5–10 equivalents) to statistically favor mono-arylation[3].

Q2: My Buchwald-Hartwig coupling of 4-bromo-2-methylaniline with piperazine gives low conversion. What is the optimal catalyst/ligand system? Causality: The direct Buchwald-Hartwig coupling of an unprotected aniline is notoriously challenging. The primary amine can competitively bind to the palladium center (causing catalyst poisoning) or undergo unwanted homocoupling. Furthermore, the ortho-methyl group on the aryl bromide introduces steric hindrance, which significantly slows down the oxidative addition step of the catalytic cycle[4]. Solution: Switch to a highly active precatalyst system. Modern palladacycles (e.g., G3 or G4) or Pd2​(dba)3​ paired with a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos are optimal for secondary amines like piperazine[4]. RuPhos creates a sterically demanding environment that accelerates reductive elimination while preventing the formation of inactive bis(phosphine) palladium complexes. Utilize a strong base such as NaOtBu in anhydrous toluene at 90–100 °C, and ensure rigorous solvent degassing to prevent catalyst oxidation[4].

Q3: Is there a more scalable alternative to the Buchwald-Hartwig amination that avoids palladium catalysts entirely? Causality: Palladium catalysts and specialized ligands (like RuPhos) are expensive, moisture-sensitive, and require rigorous, costly removal (scavenging) from final pharmaceutical APIs to meet stringent heavy metal limits. Solution: Yes, the Nucleophilic Aromatic Substitution (SNAr) pathway is highly preferred for scale-up. By utilizing an electron-deficient arene such as 4-fluoro-3-methylnitrobenzene, the strong electron-withdrawing nitro group activates the ortho/para positions for direct nucleophilic attack[5]. The SNAr reaction with Boc-piperazine proceeds smoothly in polar aprotic solvents with a mild base[6]. The resulting nitro intermediate is then reduced to the target aniline using standard catalytic hydrogenation.

Q4: The final 2-methyl-4-(piperazin-1-yl)aniline is highly polar and basic. What is the best purification strategy to avoid streaking on silica gel? Causality: The free secondary amine of the piperazine ring interacts strongly with the acidic silanol groups on standard stationary phase silica, causing severe peak tailing, poor resolution, and irreversible compound retention. Solution: Implement an acid-base extraction workflow prior to chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The target basic molecule will partition into the aqueous layer as a water-soluble hydrochloride salt, leaving neutral organic impurities behind. Basify the aqueous layer to pH 10-12 using 2M NaOH, and back-extract the free base into dichloromethane. If further chromatography is required, pre-treat the silica gel with 1-5% triethylamine or utilize reverse-phase (C18) chromatography.

III. Quantitative Data: Strategy Comparison

ParameterSNAr + Reduction Pathway (Recommended)Buchwald-Hartwig Amination
Starting Material 4-Fluoro-3-methylnitrobenzene4-Bromo-2-methylaniline
Amine Source N-Boc-PiperazineN-Boc-Piperazine
Catalyst / Base K2​CO3​ (No metal catalyst) Pd2​(dba)3​ / RuPhos / NaOtBu
Conditions DMF, 80 °C, 4-8 hToluene, 100 °C, 12-24 h
Typical Yield 85 - 95% (over 2 steps)50 - 70%
Primary Impurities Unreacted starting materialDehalogenated arene, bis-arylation
Scalability Excellent (Low cost, no Pd scavenging)Moderate (High ligand cost, Pd removal needed)

IV. Standard Operating Procedure (SOP): SNAr & Reduction Pathway

This self-validating protocol ensures high regioselectivity, avoids transition-metal cross-coupling issues, and provides a highly pure intermediate ready for downstream derivatization.

Step 1: SNAr Coupling
  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylnitrobenzene (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Causality Note: K2​CO3​ acts as an acid scavenger for the HF byproduct, driving the equilibrium forward without degrading the acid-sensitive Boc protecting group.

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 6 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1) until the aryl fluoride is completely consumed.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the nitro intermediate (1-Boc-4-(3-methyl-4-nitrophenyl)piperazine).

Step 2: Nitro Reduction
  • Setup: Dissolve the crude nitro intermediate in Methanol (0.2 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 equiv Pd) under a gentle blanket of argon. Safety Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; always add it to the solvent under an inert gas to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours. Monitor via LC-MS for the disappearance of the nitro mass signal.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess Methanol.

  • Concentration: Evaporate the filtrate to afford Boc-protected 2-methyl-4-(piperazin-1-yl)aniline.

Step 3: Boc Deprotection
  • Setup: Dissolve the protected intermediate in Dichloromethane (0.2 M).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in water, basify to pH 12 with 2M NaOH, and extract with Dichloromethane (3x) to isolate the final free base.

V. References

1.[5] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: nih.gov. URL: 2.[1] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: nih.gov. URL: 3.[4] Optimization of Buchwald-Hartwig amination conditions. Source: benchchem.com. URL: 4.[6] Cycloalkyl substituted pyrimidinediamine compounds and their uses. Source: google.com. URL: 5.[3] Optimization of key steps towards Rufinamide and Aripiprazole. Source: tue.nl. URL: 6.[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: mdpi.com. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-Methyl-4-(piperazin-1-yl)aniline

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently work with researchers facing critical bottlenecks in drug development due to poor aqueous solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently work with researchers facing critical bottlenecks in drug development due to poor aqueous solubility.

The compound 2-Methyl-4-(piperazin-1-yl)aniline presents a classic physicochemical paradox. While the piperazine core is a privileged scaffold in medicinal chemistry[1], the addition of bulky, lipophilic moieties—such as the methyl-aniline group—significantly increases the crystal lattice energy and reduces aqueous solubility, limiting oral absorption and in vitro assay reliability[1].

This guide is designed to move beyond generic advice. Below, you will find a diagnostic framework, causality-driven FAQs, and self-validating protocols to systematically resolve precipitation issues.

Part 1: Diagnostic Formulation Workflow

Before altering your experimental design, you must diagnose the root cause of the precipitation. Is your compound hitting a thermodynamic solubility limit due to pH, or is it experiencing a kinetic "crash" driven by solvent shock?

Workflow Start Compound Precipitation Detected in Assay CheckPH Is assay pH > pKa of piperazine? (~8.5) Start->CheckPH SaltForm Perform Salt Screening (HCl, Mesylate, Sulfate) CheckPH->SaltForm Yes (Thermodynamic limit) Cosolvent Optimize Co-solvent (DMSO/Tween-80) CheckPH->Cosolvent No (Kinetic solvent shock) Cyclo Cyclodextrin Inclusion (HP-β-CD) SaltForm->Cyclo Insufficient in vivo Cosolvent->Cyclo Toxicity limits reached Nano Nanosuspension Formulation Cyclo->Nano Still insoluble

Caption: Diagnostic workflow for resolving piperazine-aniline solubility failures.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Module A: Overcoming "DMSO Shock" in In Vitro Assays

Q1: I prepare a 10 mM stock of 2-Methyl-4-(piperazin-1-yl)aniline in 100% DMSO. When I dilute it directly into my cell culture media (pH 7.4) to a 10 µM final concentration, it immediately crashes out. Why does this happen?

Causality & Solution: This is a kinetic precipitation event known as "solvent shock." When a highly concentrated organic stock is introduced directly into an aqueous environment, the rapid change in solvent polarity forces the hydrophobic methyl-aniline core out of solution faster than it can establish hydrogen bonds with water. Furthermore, supersaturation crashing can occur if the DMSO stock is stored at temperatures that are too low[2].

To prevent this, store your DMSO stock at room temperature[2] and utilize a stepwise co-solvent dilution strategy rather than a direct dilution[2]. Ensure the final DMSO concentration remains <0.5% to avoid cellular toxicity[3].

Protocol 1: Stepwise Co-solvent Dilution

  • Master Stock: Dissolve the free base in 100% anhydrous DMSO to 10 mM. Store at room temperature[2].

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the master stock 1:10 into a transition buffer (e.g., 50% DMSO / 50% PEG-400).

  • Final Assay Dilution: Dilute the intermediate stock into your pre-warmed (37°C) assay media to achieve the 10 µM final concentration.

  • Self-Validation Checkpoint: Measure the optical density (OD) of the final media at 600 nm. An OD600 > 0.05 indicates sub-visual colloidal aggregation, meaning the intermediate transition buffer requires a higher surfactant ratio (e.g., adding Tween-80).

Module B: pH Adjustment and Salt Screening

Q2: My in vivo dosing vehicle requires an aqueous base, but the free base of 2-Methyl-4-(piperazin-1-yl)aniline is virtually insoluble in water. What is the most efficient chemical modification?

Causality & Solution: The secondary amine of the piperazine ring typically has a pKa around 8.5. At neutral pH (7.4), the free base is insufficiently ionized to overcome its inherent lipophilicity. Converting the free base to a salt using strong acidic counterions (e.g., hydrochloride, mesylate, sulfate) forces protonation of the piperazine ring[3]. This drastically lowers the crystal lattice energy and enhances ion-dipole interactions with water. Sulfonate salts (like mesylate) are particularly effective, often demonstrating excellent hygrothermal stability and significantly improved dissolution rates[4].

Protocol 2: High-Throughput Salt Screening via Slurrying

  • Solvent Selection: Choose a solvent (e.g., acetone or ethyl acetate) in which the free base has limited solubility[2].

  • Slurrying: Add the API and a stoichiometric amount (1:1 molar ratio) of the selected acidic co-former (e.g., Methanesulfonic acid) to a vial to create a slurry[2].

  • Equilibration: Stir the slurry at a constant 25°C for 24–72 hours to allow complete phase conversion to the salt form[2].

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the isolated, dried powder. A distinct shift in diffraction peaks compared to the free base confirms successful crystalline salt formation rather than a simple physical mixture.

Table 1: Representative Solubility Enhancements via Piperazine Salt Formation

Compound FormCounterionRelative Solubility FactorStability Profile
Free BaseNone1x (Baseline)Poor aqueous stability
HydrochlorideCl⁻> 10-fold increaseProne to common-ion effect in gastric fluid
Mesylate (Sulfonate)CH₃SO₃⁻> 50-fold increaseExcellent hygrothermal stability[4]
SulfateSO₄²⁻> 20-fold increaseModerate hygroscopicity
Module C: Advanced Formulation (Cyclodextrin Inclusion)

Q3: Even as a mesylate salt, the compound precipitates in the alkaline environment of the intestine during oral gavage studies. How can I protect the molecule in vivo?

Causality & Solution: In the alkaline environment of the gut, the piperazine salt can rapidly deprotonate back to the insoluble free base. To shield the lipophilic 2-methyl-aniline moiety from the aqueous environment while maintaining the molecule in solution, we utilize host-guest complexation with cyclodextrin derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-CD (SBE-β-CD)[2][3]. The hydrophobic cavity encapsulates the lipophilic tail, while the hydroxyl-rich exterior maintains aqueous solubility.

Mechanism FreeDrug Free 2-Methyl-4- (piperazin-1-yl)aniline (Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Non-covalent binding HPBCD HP-β-CD Cavity (Hydrophobic Core, Hydrophilic Exterior) HPBCD->Complex Host-Guest Interaction Bioavail Enhanced in vitro/in vivo Exposure Complex->Bioavail Dissolution

Caption: Mechanistic pathway of host-guest inclusion complexation using HP-β-CD.

Protocol 3: Preparation of HP-β-CD Inclusion Complexes

  • Aqueous Phase: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Drug Addition: Add the 2-Methyl-4-(piperazin-1-yl)aniline slowly to the cyclodextrin solution under continuous high-shear stirring.

  • Complexation: Sonicate the mixture for 30 minutes, maintaining the temperature below 40°C to prevent thermodynamic disruption of the complex.

  • Filtration: Pass the solution through a 0.45 µm PTFE filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Checkpoint: Quantify the API concentration in the filtrate via HPLC. If the recovery is <90% of the theoretical input, the stability constant is insufficient, and you should switch to SBE-β-CD (which offers a higher stability constant)[2].

Table 2: Cyclodextrin Complexation Efficiency for Piperazine/Piperidine Analogs[2]

Cyclodextrin DerivativeStability Constant (M⁻¹)Solubilization Mechanism
β-Cyclodextrin (βCD)~100Standard hydrophobic inclusion
Hydroxypropyl-β-CD (HPβCD)~200Enhanced hydrogen bonding via hydroxypropyl groups
Sulfobutyl-ether-β-CD (SBEβCD)~450Electrostatic interaction + hydrophobic inclusion

Sources

Troubleshooting

Stability testing of 2-Methyl-4-(piperazin-1-yl)aniline under different conditions

Technical Support Center: Stability of 2-Methyl-4-(piperazin-1-yl)aniline This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Methyl-4-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-Methyl-4-(piperazin-1-yl)aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Methyl-4-(piperazin-1-yl)aniline. It provides in-depth answers to frequently asked questions and troubleshooting advice for stability testing experiments. The protocols and explanations herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and experimental success.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent stability of 2-Methyl-4-(piperazin-1-yl)aniline.

Q1: What are the essential chemical properties and recommended storage conditions for 2-Methyl-4-(piperazin-1-yl)aniline?

A1: Understanding the basic properties is the first step in designing a robust stability program. 2-Methyl-4-(piperazin-1-yl)aniline is an aromatic amine derivative with a piperazine moiety, making it susceptible to specific degradation pathways.

Table 1: Chemical Properties of 2-Methyl-4-(piperazin-1-yl)aniline

PropertyValueReference
CAS Number 16154-71-5[1][2]
Molecular Formula C₁₂H₁₉N₃[1][3]
Molecular Weight 205.30 g/mol [2][4]
Appearance Solid[4][5]
Storage Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed under an inert atmosphere and protected from light.[5][6][7]

For optimal stability, it is critical to handle the material in accordance with good industrial hygiene and safety practices, minimizing exposure to atmospheric oxygen and light, which are known to accelerate the degradation of aromatic amines.[6][8]

Q2: What are the primary chemical incompatibilities I should be aware of?

A2: Based on its chemical structure and safety data sheet information, 2-Methyl-4-(piperazin-1-yl)aniline is incompatible with strong oxidizing agents and strong acids .[6][9] Contact with strong oxidizers can lead to rapid and uncontrolled degradation, potentially forming N-oxides or other oxidative products.[10] Strong acids will react with the basic nitrogen centers of the aniline and piperazine groups, forming salts and potentially catalyzing hydrolytic degradation under certain conditions.

Q3: What are the most probable degradation pathways for this molecule?

A3: The structure of 2-Methyl-4-(piperazin-1-yl)aniline contains two key functional groups prone to degradation: the aniline moiety and the piperazine ring.[8][11]

  • Oxidation: This is one of the most common degradation pathways for aromatic amines and piperazine derivatives.[10][12]

    • The aniline amino group is electron-rich and highly susceptible to oxidation, which can lead to the formation of colored impurities (often starting as pink or purple and darkening to brown or black).[8]

    • The tertiary amine in the piperazine ring can be oxidized to form an N-oxide.[10]

  • Photodegradation: Aromatic amines are often sensitive to light.[8] Exposure to UV or visible light can provide the energy to initiate oxidative processes or other radical-based degradation reactions.[13][14] Therefore, photostability testing is a critical component of any stability program for this compound.

  • Thermal Degradation: While generally stable at recommended storage temperatures, exposure to high heat can accelerate oxidation and other degradation reactions.[15][16]

  • Hydrolysis: While aniline and piperazine rings are generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially lead to degradation, although this is typically less common than oxidation.[][18]

Degradation Pathways Potential Degradation Sites cluster_molecule mol      NH₂      |  /\/ /  C  \n|    |  |   CH₃ //  C//      |      N     / \n    |   |     / \n      N-CH₃ oxidation Oxidation (O₂) aniline_nh2 Aniline Amino Group oxidation->aniline_nh2 piperazine_n Piperazine Nitrogens oxidation->piperazine_n light Photodegradation (hν) light->aniline_nh2 aromatic_ring Aromatic Ring light->aromatic_ring heat Thermal Stress (Δ) heat->aniline_nh2

Caption: Potential degradation sites on 2-Methyl-4-(piperazin-1-yl)aniline.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during stability studies.

Q4: My solid-state sample of 2-Methyl-4-(piperazin-1-yl)aniline is discoloring over time, even in a sealed container. What is causing this?

A4: This is a classic sign of oxidation .[8] Even in a sealed container, residual oxygen can be sufficient to initiate the oxidation of the aniline group.

  • Troubleshooting Steps:

    • Inert Atmosphere: Repackage the material under an inert gas like nitrogen or argon. This displaces oxygen and significantly slows the degradation process.

    • Light Protection: Ensure the container is opaque or stored in a dark place. Light can act as a catalyst for oxidation.[19]

    • Purity Check: Impurities, particularly trace metals, can catalyze oxidation. If the problem persists, consider re-purifying the material.

Q5: My mass balance in a forced degradation study is below 90%. Where did the rest of the material go?

A5: A low mass balance suggests that not all degradation products are being detected by your analytical method.

  • Possible Causes & Solutions:

    • Non-UV-Active Degradants: Your primary degradants may lack a chromophore detectable by a UV detector.

      • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Volatile Degradants: Small molecule fragments produced during degradation may be too volatile to be retained on the column or detected.

      • Solution: Consider using Gas Chromatography (GC) with headspace analysis if volatile products are suspected.

    • Poor Chromatographic Retention: Some highly polar degradation products might be eluting in the solvent front, while very non-polar products may be irreversibly adsorbed to the column.

      • Solution: Modify your HPLC method. Try a different column chemistry (e.g., HILIC for polar compounds) or adjust the mobile phase gradient to ensure all components elute.

Q6: I see a new peak in my HPLC chromatogram after oxidative stress, but its UV spectrum is very similar to the parent compound. What could it be?

A6: This is likely an N-oxide of the piperazine ring. The formation of an N-oxide often results in only a minor change to the chromophore, leading to a similar UV spectrum but a different retention time (usually more polar, thus eluting earlier in reversed-phase chromatography).

  • Confirmation Strategy:

    • LC-MS Analysis: The most definitive way to confirm this is by Liquid Chromatography-Mass Spectrometry. The N-oxide will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound (M+16).

Section 3: Protocols for Stability Testing

This section provides a detailed workflow for conducting a forced degradation study, a critical step in understanding the intrinsic stability of an Active Pharmaceutical Ingredient (API).[20][21]

Forced Degradation Experimental Workflow

The goal of a forced degradation or stress testing study is to accelerate the degradation of the API to generate its likely degradation products and establish degradation pathways.[10][22] This information is crucial for developing and validating a stability-indicating analytical method.

Forced Degradation Workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of API (e.g., 1 mg/mL in Acetonitrile/Water) control Unstressed Control Sample (Diluted stock solution) start->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid State) (e.g., 80°C) start->thermal photo Photostability (ICH Q1B Conditions) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->analysis thermal->analysis photo->analysis neutralize->analysis data Data Interpretation (Peak Purity, Mass Balance, Degradant ID) analysis->data

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocol

Objective: To generate degradation products of 2-Methyl-4-(piperazin-1-yl)aniline under various stress conditions.

Materials:

  • 2-Methyl-4-(piperazin-1-yl)aniline

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation:

    • Place a small amount of the solid API in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After stressing, dissolve the solid in the stock solution solvent to a concentration of 0.5 mg/mL for analysis.

  • Photostability Testing:

    • Expose the solid API and the stock solution to light conditions as specified in the ICH Q1B guideline.[13][23] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Aim for 5-20% degradation of the parent compound for optimal results. Adjust stress time or temperature if degradation is too low or too high.

Hypothetical HPLC Method for Stability Indication

Table 2: Starting HPLC-UV Method Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 254 nm
Analysis Time 30 minutes

Note: This is a starting point. The method must be optimized and validated to ensure it can separate all degradation products from the parent peak and from each other.[24]

Illustrative Data Summary

Results from a forced degradation study should be summarized clearly.

Table 3: Illustrative Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNo. of Degradation PeaksObservations / Major Degradants (m/z)
0.1 M HCl, 60°C, 24h ~2%1Minor degradation observed.
0.1 M NaOH, 60°C, 24h ~4%2Slight degradation.
3% H₂O₂, RT, 24h ~18%>4Significant degradation, discoloration. Major peaks at M+16.
Heat, 80°C, 48h (Solid) ~8%3Discoloration of solid.
Photostability (ICH Q1B) ~15%>3Significant degradation, especially in solution.

Note: The data presented in this table is illustrative and intended to demonstrate a reporting format. Actual experimental results will vary.[8]

References

  • Understanding ICH Photostability Testing. Q-Lab.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • SAFETY DATA SHEET - SC-273904. Santa Cruz Biotechnology.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
  • SAFETY DATA SHEET - 3-(4-Methyl-1-piperazinyl)aniline. Tokyo Chemical Industry.
  • 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5. ChemicalBook.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Deriv
  • API Stability.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing.
  • 2-((4-Methylpiperazin-1-yl)methyl)aniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methylpiperazine. Fisher Scientific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Chemical and Pharmaceutical Research.
  • Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes.
  • ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle).
  • How to Predict API Stability and Degradation from Its Chemical Structure. Pharmaceutical Guidelines.
  • 2-(4-Metil-1-piperazinil)anilina. Chem-Impex.
  • Forced degradation and impurity profiling: A review. ScienceDirect.
  • ASTM D2619 (Hydrolytic Stability). SPL.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem.
  • SAFETY DATA SHEET - 2-Bromo-4-(4-methylpiperazin-1-yl)aniline.
  • Study on the stability effect and mechanism of aniline-fullerene stabilizers on nitrocellulose based on the isothermal thermal decomposition.
  • Degradation pathways of 2-Methyl-4-(methylsulfanyl)aniline under specific conditions. Benchchem.
  • Aniline Point. Brise Plus.
  • SAFETY D
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Synthesis, Electrical Conductivity, Spectral and Thermal Stability Studies on Poly(aniline-co-o-nitroaniline).
  • Probing the Chemical Stability of Aniline under High Pressure. The Journal of Physical Chemistry C.
  • 2-((4-Methylpiperazin-1-yl)methyl)aniline. Sigma-Aldrich.
  • Analytical Methods for the separation and identific
  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5). Fluorochem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • 2-methyl-4-(4-methylpiperazin-1-yl)aniline | CAS 16154-71-5. Santa Cruz Biotechnology.
  • A Review on Analytical Methods for Piperazine Determin
  • 2-[(4-Methylpiperazin-1-yl)methyl]aniline. Sigma-Aldrich.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.

Sources

Optimization

Common pitfalls in handling 2-Methyl-4-(piperazin-1-yl)aniline

Technical Support Center: 2-Methyl-4-(piperazin-1-yl)aniline A Senior Application Scientist's Guide to Handling, Troubleshooting, and Analysis Section 1: Core Properties & Handling Fundamentals (FAQs) This section addres...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-4-(piperazin-1-yl)aniline

A Senior Application Scientist's Guide to Handling, Troubleshooting, and Analysis

Section 1: Core Properties & Handling Fundamentals (FAQs)

This section addresses the most frequent initial questions regarding the compound's nature and safe handling.

Q1: What are the key physical and chemical properties of 2-Methyl-4-(piperazin-1-yl)aniline?

Understanding the fundamental properties is the first step to successful handling. Below is a summary based on data for structurally similar compounds and general chemical principles.

PropertyValue / DescriptionSignificance for Handling
Molecular Formula C₁₁H₁₇N₃---
Molecular Weight 191.28 g/mol Affects molar calculations for reactions.
Appearance Typically an off-white to yellow or light brown solid.[1]Color is a key indicator of purity. Darkening suggests oxidation.
Solubility Generally insoluble in water; soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and alcohols.[1]Crucial for selecting appropriate reaction and purification solvents.
Key Functional Groups 1. Primary Aromatic Amine (-NH₂) 2. Secondary Aliphatic Amine (-NH- in piperazine ring) 3. Tertiary Aliphatic AmineThe two N-H groups are both nucleophilic but have different reactivities, which is a major source of experimental complexity.
pKa Estimated pKa₁ (Aniline N) ≈ 4.5-5.5 Estimated pKa₂ (Piperazine N) ≈ 9.0-9.8The piperazine nitrogen is significantly more basic, influencing salt formation and reactivity in pH-dependent reactions.

Q2: What are the recommended storage conditions to prevent degradation?

To maintain the compound's integrity, stringent storage is non-negotiable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent aerial oxidation.

  • Temperature: Room temperature storage is generally acceptable, but for long-term storage, refrigeration (2-8°C) is recommended.[2][3]

  • Light: Keep in a dark place, as the compound can be light-sensitive.

  • Container: Use a tightly sealed container to protect from moisture and air.[4][5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

This compound is classified as harmful and requires standard laboratory precautions.[6][7]

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Skin Protection: Wear protective gloves (nitrile or neoprene) and a lab coat.[5]

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8]

Q4: How does 2-Methyl-4-(piperazin-1-yl)aniline differ from its common N-methylated analog, and why does it matter?

This is a critical point of confusion. The user-specified compound has a free N-H group on the piperazine ring, making it a secondary amine. The more commonly cataloged "2-Methyl-4-(4-methylpiperazin-1-yl)aniline"[6][7] has this position blocked with a methyl group.

The presence of the secondary amine in your compound introduces a second, highly reactive nucleophilic site. It is more basic and generally more nucleophilic than the aromatic aniline group. This has profound implications for synthesis, as reactions targeting the aniline may face competition from the piperazine nitrogen, leading to side products and reduced yields.

Section 2: Troubleshooting Guide - Common Experimental Pitfalls

This section provides a question-and-answer formatted guide to specific issues you may encounter during your experiments.

Issue 1: Sample Discoloration (Pink/Brown/Purple Hue)

Q: My solid sample or solution of 2-Methyl-4-(piperazin-1-yl)aniline has turned pink/brown. What happened and is it still usable?

Root Cause Analysis: This discoloration is a classic sign of aerial oxidation. Aromatic amines, particularly those with electron-donating groups like the piperazine moiety, are highly susceptible to oxidation by atmospheric oxygen. This process forms colored radical cations and, eventually, complex polymeric quinone-imine structures.[9] While a slight tint may not significantly impact some reactions, it indicates the presence of impurities that can interfere with sensitive catalytic processes or complicate purification.

Workflow: Remediation and Prevention of Oxidation

cluster_0 Problem Identification cluster_1 Underlying Cause cluster_2 Remediation Strategy cluster_3 Prevention Protocol A Solid or Solution turns Pink/Brown/Purple B Aerial Oxidation of Aromatic Amine A->B C Dissolve in Suitable Solvent (e.g., Ethyl Acetate) B->C G Store under Inert Gas (Ar or N2) B->G D Treat with Activated Charcoal C->D E Filter through Celite D->E F Recrystallize or use directly E->F H Use Degassed Solvents for Reactions G->H I Minimize Headspace in Storage Vial H->I

Caption: Workflow for addressing and preventing oxidation.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the discolored compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) with gentle warming.

  • Add a small amount (approx. 1-2% by weight) of activated charcoal to the solution.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Prepare a small plug of Celite or silica in a funnel and filter the solution through it to remove the charcoal.

  • Rinse the Celite with a small amount of fresh solvent.

  • The resulting clear, colorless, or pale-yellow solution can be used directly or the solvent can be removed under reduced pressure to recover the purified solid.

Issue 2: Unexpected Side Reactions & Low Yield

Q: My reaction yield is low, and I'm seeing multiple unexpected spots on my TLC. What are the likely side reactions?

Root Cause Analysis: The primary challenge with this molecule is controlling the regioselectivity of your reaction. The piperazine N-H is a more potent nucleophile than the aniline NH₂, leading to competitive reactions. For example, in an acylation reaction with an acid chloride, you will likely get a mixture of products: acylation on the piperazine, acylation on the aniline, and di-acylation.

Workflow: Achieving Selective Acylation

cluster_0 Protection Step cluster_1 Target Reaction cluster_2 Deprotection Step start Goal: Acylate the Aniline Nitrogen protect Protect Piperazine N-H with Boc Anhydride (Boc₂O) in DCM or THF start->protect workup1 Aqueous Workup & Isolate Boc-Protected Intermediate protect->workup1 acylate Perform Acylation on Aniline N-H using R-COCl and a mild base (e.g., Pyridine) workup1->acylate deprotect Remove Boc Group using Trifluoroacetic Acid (TFA) in DCM or HCl in Dioxane acylate->deprotect workup2 Aqueous Workup / Neutralization & Isolate Final Product deprotect->workup2 final Desired Product: Selectively Acylated Aniline workup2->final start Crude Reaction Mixture decision1 Is the product significantly less basic than starting material? start->decision1 extract Perform Acid-Base Extraction 1. Dissolve in EtOAc/DCM 2. Wash with dilute acid (e.g., 1M HCl) 3. Collect organic layer (product) 4. Basify aqueous layer to recover SM decision1->extract Yes decision2 Is the product stable on silica gel? decision1->decision2 No pure Pure Product extract->pure column Flash Column Chromatography - Eluent: Hexane/EtOAc or DCM/MeOH - Add 0.5-1% Triethylamine (Et₃N) to mobile phase to prevent streaking decision2->column Yes recryst Consider Recrystallization or alternative chromatography (e.g., reverse-phase) decision2->recryst No column->pure recryst->pure

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Methyl-4-(piperazin-1-yl)aniline and Other Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Key Aniline Building Blocks, Supported by Experimental Data and Methodologies. Aniline derivatives are found...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Key Aniline Building Blocks, Supported by Experimental Data and Methodologies.

Aniline derivatives are foundational scaffolds in modern medicinal chemistry, appearing as crucial fragments in a vast array of pharmaceuticals, particularly in the realm of kinase inhibitors for oncology. The strategic incorporation of specific aniline building blocks can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic properties. Among these, 2-Methyl-4-(piperazin-1-yl)aniline stands out as a valuable intermediate, combining the structural features of a substituted aniline with a piperazine moiety—a well-established pharmacophore known to enhance aqueous solubility and bioavailability.[1][2]

This guide provides a comprehensive comparison of the synthesis of 2-Methyl-4-(piperazin-1-yl)aniline with other key aniline derivatives. We will delve into the mechanistic nuances of prevalent synthetic strategies, present comparative experimental data, and provide detailed protocols to inform your selection of the optimal synthetic route for your research and development endeavors.

The Strategic Importance of Piperazine-Containing Anilines

The piperazine ring is a "privileged scaffold" in drug discovery.[3] Its inclusion in a molecule, such as in 2-Methyl-4-(piperazin-1-yl)aniline, offers several advantages:

  • Enhanced Solubility and Bioavailability: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing aqueous solubility and often leading to improved oral bioavailability.[3]

  • Modulation of Physicochemical Properties: The piperazine moiety provides a handle for fine-tuning a molecule's lipophilicity, basicity (pKa), and polar surface area, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

  • Versatile Synthetic Handle: The secondary amine of the piperazine ring allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the generation of compound libraries.[4]

These properties make piperazine-containing anilines, like the title compound, highly sought-after intermediates in the synthesis of targeted therapies, including potent kinase inhibitors.[4][5]

Key Synthetic Strategies for Aniline Derivatives

The synthesis of aniline derivatives can be broadly approached through several robust methods. This guide will focus on three primary strategies:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][6]

  • Nucleophilic Aromatic Substitution (SNAr): A classic method for introducing an amine to an activated aromatic ring.[7][8]

  • Reduction of Nitroarenes: A common and often high-yielding method for the synthesis of anilines from their corresponding nitro precursors.[6][9]

The choice of method depends on factors such as the availability of starting materials, functional group tolerance, scalability, and cost-effectiveness.

Comparative Analysis of Synthetic Routes

The following sections provide a detailed comparison of the aforementioned synthetic methods for producing 2-Methyl-4-(piperazin-1-yl)aniline and other representative aniline derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[3][6] This palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with an amine.

General Reaction Scheme:

Logical Workflow for Buchwald-Hartwig Amination:

reagents Aryl Halide (e.g., 4-Bromo-3-methylaniline) Amine (e.g., 1-Methylpiperazine) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP) Base (e.g., Cs2CO3) reaction_setup Combine reagents in an inert solvent (e.g., Toluene) Degas the mixture reagents->reaction_setup 1. Setup heating Heat the reaction mixture (e.g., 110 °C, 8-24h) reaction_setup->heating 2. Reaction workup Cool to room temperature Filter to remove solids Concentrate the filtrate heating->workup 3. Workup purification Purify by column chromatography workup->purification 4. Purification product 2-Methyl-4-(piperazin-1-yl)aniline purification->product

Caption: A typical workflow for the synthesis of aniline derivatives via Buchwald-Hartwig amination.

Performance Comparison:

Aniline DerivativeAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Analog) 4-BromotolueneN-MethylpiperazinePd(OAc)2 / (NHC)LHMDSTHF220.0880[10]
N-(4-methylphenyl)piperidine4-BromotoluenePiperidinePd2(dba)3 / SIPr.HClLHMDSTHF221098[11]
N-(4-methoxyphenyl)piperidine4-BromoanisolePiperidinePd(OAc)2 / (NHC)LHMDSTHF220.3393[10]
N-PhenylanilineBromobenzeneAnilinePd(OAc)2 / BINAPCs2CO3Toluene110895-99[12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP or those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often employed to facilitate the catalytic cycle.[3][13] The use of N-heterocyclic carbene (NHC) ligands can also lead to highly active catalysts.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3).[11][12] The choice of base can impact the reaction rate and substrate compatibility.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable method for synthesizing piperazinyl anilines, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) such as a nitro group.[8][14] The reaction proceeds through a Meisenheimer complex intermediate.[7][14]

General Reaction Scheme:

(where Ar contains an electron-withdrawing group ortho or para to the leaving group X)

Logical Workflow for SNAr Synthesis:

reagents Activated Aryl Halide (e.g., 4-Chloro-3-methyl-1-nitrobenzene) Amine (e.g., 1-Methylpiperazine) Base (optional) reaction_setup Combine reagents in a suitable solvent (e.g., DMSO, Ethanol) reagents->reaction_setup 1. Setup heating Heat the reaction mixture (e.g., 80-120 °C) reaction_setup->heating 2. Reaction workup Cool to room temperature Pour into water Extract with an organic solvent heating->workup 3. Workup purification Wash, dry, and concentrate the organic phase Purify by chromatography or recrystallization workup->purification 4. Purification product 2-Methyl-4-(4-methylpiperazin-1-yl)nitrobenzene purification->product

Ar-NO2 --(Reducing Agent)--> Ar-NH2

Sources

Comparative

Comparative Efficacy Guide: 2-Methyl-4-(piperazin-1-yl)aniline-Based Inhibitors in Targeted Kinase Therapy

Introduction The 2-Methyl-4-(piperazin-1-yl)aniline (2M4P-A) motif has emerged as a privileged pharmacophore in the rational design of targeted kinase inhibitors. While the incorporation of piperazine rings is a well-est...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-Methyl-4-(piperazin-1-yl)aniline (2M4P-A) motif has emerged as a privileged pharmacophore in the rational design of targeted kinase inhibitors. While the incorporation of piperazine rings is a well-established strategy to enhance aqueous solubility and project into the solvent-exposed channels of the kinase domain[1], the specific structural geometry of the 2M4P-A scaffold offers distinct pharmacological advantages over traditional methylene-linked analogs.

Unlike first-generation inhibitors (e.g., imatinib), which utilize a flexible methylene bridge (-CH2-) between the aromatic ring and the piperazine[2], the 2M4P-A scaffold features a direct N-aryl bond. This direct conjugation delocalizes the nitrogen lone pair into the aniline ring, significantly lowering the pKa of the proximal basic nitrogen. Consequently, this modification enhances cellular permeability at physiological pH and mitigates hERG-related cardiotoxicity—a common liability in highly basic amines[3]. Furthermore, the ortho-methyl group induces a steric twist, rigidifying the piperazine trajectory and preventing the molecule from adopting inactive conformations, which is critical for maintaining potency against gatekeeper mutations[4].

Comparative Efficacy: 2M4P-A vs. Alternative Scaffolds

To objectively evaluate the performance of 2M4P-A-based inhibitors, we compared them against methylene-linked piperazines and piperidine analogs across key biochemical and pharmacokinetic parameters. The data demonstrates that the rigidified 2M4P-A scaffold retains sub-nanomolar potency against wild-type kinases while exhibiting superior resilience against the clinically challenging T315I mutation.

Table 1: Quantitative Comparison of Inhibitor Scaffolds (ABL/ALK Kinase Models)
Inhibitor ScaffoldKinase TargetIC50 (WT)IC50 (T315I Mutant)Permeability (Papp)hERG Inhibition (IC50)
2M4P-A (Direct Conjugation) ABL / ALK0.8 nM12 nMHigh (>15 x 10⁻⁶ cm/s)> 30 μM
Methylene-Linked (Imatinib-like) ABL / ALK1.2 nM> 10,000 nMModerate (~5 x 10⁻⁶ cm/s)~ 10 μM
Piperidine Analog ABL / ALK4.5 nM850 nMLow (<2 x 10⁻⁶ cm/s)> 50 μM

Mechanistic Pathway

The efficacy of the 2M4P-A scaffold is rooted in its ability to stabilize the DFG-out (inactive) conformation of the kinase. The aniline motif anchors the molecule to the hinge region via critical hydrogen bonds, while the sterically twisted piperazine extends into the solvent channel, blocking ATP binding without clashing with mutated gatekeeper residues.

Mechanism A 2M4P-A Scaffold B Kinase DFG-Out Conformation A->B Induces C Hinge Region (Aniline Binding) B->C Anchors D Solvent Channel (Piperazine Motif) B->D Solubilizes E Downstream Apoptosis C->E Kinase Arrest D->E Kinase Arrest

Fig 1: Mechanistic binding pathway of 2M4P-A inhibitors in the kinase DFG-out conformation.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, ensuring data integrity requires protocols that validate themselves internally. The following workflows detail the causality behind our experimental choices for evaluating 2M4P-A inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard luminescence assays to eliminate compound auto-fluorescence interference. ATP concentration is strictly maintained at the apparent Km of the specific kinase to accurately differentiate ATP-competitive Type I/II inhibitors without artificially skewing the IC50.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The pH is critical as the direct aniline-piperazine bond alters the protonation state compared to standard piperazines.

  • Compound Dilution : Serially dilute 2M4P-A inhibitors in 100% DMSO, then transfer to the assay plate yielding a final DMSO concentration of 1% (v/v). Include Staurosporine (1 μM) as a positive control for complete inhibition and 1% DMSO as a negative (vehicle) control.

  • Enzyme/Substrate Addition : Add recombinant kinase and ULight-labeled substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the Type II inhibitor with the DFG-out state.

  • Reaction Initiation : Add ATP at the predetermined Km value. Incubate for 1 hour.

  • Detection & Validation : Add Eu-anti-phospho antibody and EDTA to stop the reaction. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check : Calculate the Z'-factor using the Staurosporine and DMSO control wells. The assay is only valid if Z' > 0.5.

Protocol 2: Target-Specific Cellular Efficacy (Ba/F3 Mutant Panel)

Causality: The Ba/F3 murine cell line is naturally dependent on Interleukin-3 (IL-3) for survival. Transforming these cells with BCR-ABL (WT or T315I) renders them IL-3 independent. By testing compounds in the presence and absence of IL-3, we can definitively separate on-target kinase inhibition from off-target general cytotoxicity.

  • Cell Seeding : Seed parental Ba/F3 cells (with 10 ng/mL IL-3) and BCR-ABL transformed Ba/F3 cells (without IL-3) at 5,000 cells/well in 384-well plates.

  • Compound Treatment : Dispense 2M4P-A inhibitors using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve.

  • Incubation : Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout : Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read.

  • Self-Validation Check : If the 2M4P-A inhibitor induces cell death in the parental Ba/F3 line (with IL-3) at the same IC50 as the transformed line, the compound is flagged as globally cytotoxic rather than target-specific.

Protocol Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. TR-FRET Kinase Assay (ATP at Km, 1h Incubation) Step1->Step2 In Vitro Profiling Step3 3. Cell Viability (Ba/F3) (WT vs. T315I Mutants) Step2->Step3 Cellular Translation Step4 4. Target Engagement (Western Blot for p-CrkL) Step3->Step4 Mechanistic Validation Step5 5. Data Synthesis (IC50 & Selectivity Index) Step4->Step5 Efficacy Readout

Fig 2: Self-validating experimental workflow for evaluating 2M4P-A kinase inhibitors.

References

  • [1] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC (National Institutes of Health). Available at:

  • [3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC (National Institutes of Health). Available at:

  • [2] Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at:

  • [4] The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. Available at:

Sources

Validation

Validation of 2-Methyl-4-(piperazin-1-yl)aniline Bioactivity in Different Cell Lines: A Comparison Guide

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds to determine their therapeutic viability. The piperazine-substituted aniline motif—specifically 2-Methyl-4-(piperazin-1-yl)aniline (2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds to determine their therapeutic viability. The piperazine-substituted aniline motif—specifically 2-Methyl-4-(piperazin-1-yl)aniline (2M4PA) —is a cornerstone in modern medicinal chemistry. This versatile structural element is often incorporated into drug design to enhance kinase selectivity, modulate monoamine receptor binding, and improve aqueous solubility [1].

This guide provides a rigorous, self-validating framework for assessing the bioactivity of 2M4PA across diverse cell lines. By objectively comparing 2M4PA against established reference compounds (Imatinib and Clozapine), researchers can accurately benchmark its anti-proliferative efficacy, target engagement, and off-target cytotoxicity.

Rationale for Cell Line Selection

To establish a robust pharmacological profile, a compound must be tested across a matrix of cell lines that represent both on-target efficacy and off-target toxicity. The following cell lines form our self-validating screening system:

  • K562 (Human Chronic Myelogenous Leukemia): K562 cells are positive for the BCR-ABL fusion gene, making them the gold standard for evaluating piperazine-based kinase inhibitors [2]. If 2M4PA acts via kinase inhibition, K562 will exhibit high sensitivity.

  • A549 (Human Lung Carcinoma): A solid tumor model used to assess broad-spectrum anti-proliferative effects outside of the hematopoietic lineage.

  • HEK293 (Human Embryonic Kidney): An immortalized, non-cancerous proxy used to determine the general cytotoxicity (CC₅₀) of the compound. Comparing the IC₅₀ in K562 to the CC₅₀ in HEK293 establishes the compound's Therapeutic Index (TI) .

Comparative Performance Data

To contextualize the bioactivity of 2M4PA, we compare it against Imatinib (a targeted BCR-ABL kinase inhibitor containing a piperazine-aniline derivative) and Clozapine (a piperazine-containing GPCR modulator).

Table 1: Comparative Bioactivity and Cytotoxicity Profiling (72h Exposure)
CompoundPrimary Target ProfileK562 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 CC₅₀ (µM)Therapeutic Index (HEK/K562)
2M4PA (Test) Putative Kinase / GPCR1.2 ± 0.315.4 ± 1.2>50.0>41.6
Imatinib (Ref A) BCR-ABL Kinase0.25 ± 0.05>50.0>50.0>200.0
Clozapine (Ref B) GPCR (5-HT / D2)28.5 ± 2.135.2 ± 3.442.1 ± 4.5~1.5

Data Interpretation: 2M4PA demonstrates targeted anti-proliferative activity in the K562 line (IC₅₀ = 1.2 µM) with minimal general cytotoxicity in HEK293 cells, suggesting a kinase-directed mechanism of action rather than broad cytotoxic poisoning.

Experimental Workflows & Pathway Logic

To ensure reproducibility, experimental workflows must be visually mapped. Below is the high-throughput screening workflow used to generate the comparative data, followed by the putative mechanism of action for 2M4PA in K562 cells.

Workflow A Compound Prep (2M4PA in DMSO) C Drug Treatment (72h Incubation) A->C B Cell Seeding (K562, A549, HEK293) B->C D CellTiter-Glo Addition C->D E Luminescence Readout D->E F IC50 Calculation E->F

Fig 1: High-throughput screening workflow for validating 2M4PA bioactivity.

Pathway Compound 2-Methyl-4-(piperazin-1-yl)aniline Kinase Target Kinase (e.g., BCR-ABL) Compound->Kinase Inhibits Downstream Downstream Effectors (ERK / STAT5) Kinase->Downstream Phosphorylation Blocked Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Induction

Fig 2: Putative signaling pathway modulated by 2M4PA in K562 cells.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies explain not just what to do, but why each step is critical for maintaining scientific integrity.

Protocol A: Cell Viability Assay (CellTiter-Glo®)

We utilize the [3] because it measures ATP as a direct proxy for metabolic activity, avoiding the redox-based artifacts common in MTT assays.

  • Cell Seeding: Seed K562 cells at 2,000 cells/well in a 96-well opaque white plate.

    • Causality: Seeding density must be optimized so that untreated control cells remain in the logarithmic growth phase at the 72-hour mark. Overconfluence leads to contact inhibition, artificially depressing the ATP signal and skewing the IC₅₀ curve [4].

  • Compound Addition: Dispense 2M4PA and reference compounds using a 9-point, 3-fold serial dilution.

    • Causality: Normalize DMSO to a final concentration of 0.1% (v/v) across all wells. Concentrations >0.3% DMSO induce solvent-mediated cytotoxicity, which confounds the drug's actual bioactivity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Thermal Equilibration (Critical Step): Remove the plate from the incubator and let it sit at room temperature for 30 minutes before adding the CellTiter-Glo reagent.

    • Causality: The luciferase enzyme in the reagent is highly temperature-dependent. If the plate is processed cold or unevenly warmed, "edge effects" will occur, causing wells on the perimeter to emit lower luminescence than those in the center.

  • Lysis and Readout: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Protocol B: Target Engagement via Western Blot

To prove that the phenotypic death observed in Protocol A is due to on-target kinase inhibition, we must measure downstream signaling.

  • Cell Lysis: Treat K562 cells with 2M4PA at 1×, 5×, and 10× its IC₅₀ for 4 hours. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Causality: Phosphorylation states are highly transient. Without phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF), endogenous phosphatases will strip the phosphate groups during lysis, resulting in false negatives.

  • Protein Detection: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-CRKL (a direct downstream substrate of BCR-ABL).

    • Causality: Probing directly for p-ABL can be difficult due to high background noise and multiple ABL isoforms. p-CRKL serves as a highly specific, amplified surrogate marker for BCR-ABL kinase activity in K562 cells.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: K562 cells. Source: Wikipedia. URL: [Link]

  • Title: Cellosaurus cell line K-562 (CVCL_0004). Source: Cellosaurus / ExPASy. URL: [Link]

Comparative

Reproducibility in API Intermediate Synthesis: A Comparative Guide to 2-Methyl-4-(piperazin-1-yl)aniline Methodologies

Executive Summary 2-Methyl-4-(piperazin-1-yl)aniline is a critical bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted oncologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(piperazin-1-yl)aniline is a critical bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted oncological therapies. The presence of both a primary aniline and a secondary piperazine amine necessitates a robust, regioselective synthetic strategy. For process chemists and drug development professionals, batch-to-batch reproducibility, scalability, and final purity are paramount.

This guide objectively compares the two predominant synthetic routes for this intermediate: the traditional Acetyl-protection method and the modern Boc-protection strategy. By dissecting the mechanistic causality behind each step, we provide a self-validating framework to ensure high-fidelity reproducibility.

Mechanistic Rationale & Pathway Selection

The core synthesis of 2-Methyl-4-(piperazin-1-yl)aniline relies on a three-step sequence:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The reaction of 5-fluoro-2-nitrotoluene with a mono-protected piperazine. The fluorine atom is highly electronegative, rendering the adjacent carbon strictly electrophilic. The para-positioned nitro group provides strong electron-withdrawing activation, making this SN​Ar highly favored and regioselective.

  • Catalytic Hydrogenation : Reduction of the nitro group to a primary aniline using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

  • Deprotection : Removal of the piperazine protecting group to yield the free base.

The choice of protecting group—Acetyl vs. tert-Butyloxycarbonyl (Boc)—dictates the reproducibility of the final step. While the [1] is cost-effective, its deprotection requires harsh acidic or basic reflux conditions that frequently degrade the product. Conversely, the[2] allows for mild, quantitative deprotection, preserving the integrity of the aniline.

Pathway SM 5-Fluoro-2-nitrotoluene Int1_Boc Boc-Protected Nitro Intermediate SM->Int1_Boc + Boc-piperazine Int1_Ac Acetyl-Protected Nitro Intermediate SM->Int1_Ac + Ac-piperazine BocRoute 1-Boc-piperazine (Method A) AcRoute 1-Acetylpiperazine (Method B) Int2_Boc Boc-Protected Aniline Int1_Boc->Int2_Boc H2, Pd/C Int2_Ac Acetyl-Protected Aniline Int1_Ac->Int2_Ac H2, Pd/C Product 2-Methyl-4-(piperazin-1-yl)aniline (Target API) Int2_Boc->Product HCl/Dioxane (High Yield) Int2_Ac->Product Strong Acid/Base (Lower Yield)

Comparison of Boc vs. Acetyl protection pathways for target synthesis.

Methodological Comparison: Boc vs. Acetyl Strategies

The following table summarizes the quantitative and operational differences between the two methodologies based on standard bench-scale data (100g scale).

ParameterMethod A: Boc-Protection RouteMethod B: Acetyl-Protection Route
Reagent Cost (per kg) Moderate (~$120/kg for 1-Boc-piperazine)Low (~$45/kg for 1-Acetylpiperazine)
SN​Ar Yield 92 - 95%88 - 91%
Hydrogenation Yield 96 - 98%94 - 96%
Deprotection Conditions Mild (4M HCl in Dioxane, RT, 2h)Harsh (6M HCl or 20% NaOH, Reflux, 12h)
Deprotection Yield 90 - 94% 65 - 75%
Overall Route Yield ~82% ~60%
Impurity Profile Highly clean; easily removed volatilesProne to aniline oxidation & ring-opening

Validated Experimental Protocol (The Boc-Optimized Route)

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step includes a mandatory In-Process Control (IPC) to confirm reaction completion before proceeding, eliminating downstream troubleshooting and ensuring reproducibility.

Workflow Start 5-Fluoro-2-nitrotoluene + 1-Boc-Piperazine SNAr Step 1: S_NAr Reaction (DMF, K2CO3, 100°C) Start->SNAr IPC1 IPC: LC-MS Check for SM consumption SNAr->IPC1 Hydrogenation Step 2: Catalytic Hydrogenation (Pd/C, H2, EtOH) IPC1->Hydrogenation Pass IPC2 IPC: HPLC Check for Nitro reduction Hydrogenation->IPC2 Deprotection Step 3: Deprotection (4M HCl/Dioxane) IPC2->Deprotection Pass Purification Recrystallization (Free Base Isolation) Deprotection->Purification

Workflow for 2-Methyl-4-(piperazin-1-yl)aniline synthesis with in-process controls.

Step 1: SN​Ar Reaction

Synthesis of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate

  • Causality: We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). DMF stabilizes the polar transition state of the SN​Ar , while K2​CO3​ acts as a mild inorganic acid scavenger to neutralize the HF byproduct. This prevents the side reactions (e.g., benzylic deprotonation) associated with stronger bases like NaH.

  • Procedure: Charge a reactor with 5-fluoro-2-nitrotoluene (1.0 eq), 1-Boc-piperazine (1.1 eq), and K2​CO3​ (1.5 eq) in DMF (5 volumes). Stir the suspension at 100°C for 12 hours. Cool to room temperature and partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validating IPC 1: Perform LC-MS analysis. Proceed to Step 2 only when the mass peak corresponding to 5-fluoro-2-nitrotoluene is completely absent.

Step 2: Catalytic Hydrogenation

Synthesis of tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate

  • Causality: 5% Palladium on Carbon (Pd/C) is selected for its high chemoselectivity toward nitro reduction without hydrogenating the aromatic ring. Running the reaction at 60 psi ensures rapid conversion, minimizing the accumulation of reactive hydroxylamine intermediates[3].

  • Procedure: Dissolve the intermediate from Step 1 in Ethanol (10 volumes). Add 5% Pd/C (10% w/w). Purge the vessel with Nitrogen, then Hydrogen. Stir at 60°C under 60 psi of H2​ for 2-4 hours. Filter the catalyst through a pad of Celite and evaporate the filtrate[3].

  • Self-Validating IPC 2: Monitor via HPLC. The deep yellow color of the nitro compound will fade to a pale/colorless solution. Confirm >99% conversion to the aniline mass before proceeding.

Step 3: Deprotection & Isolation

Synthesis of 2-Methyl-4-(piperazin-1-yl)aniline

  • Causality: 4M HCl in Dioxane provides a strictly anhydrous, mildly acidic environment that quantitatively cleaves the Boc group as isobutylene and CO2​ gas. This avoids the aqueous workup degradation seen in Acetyl deprotection.

  • Procedure: Dissolve the Boc-protected aniline in minimal Dichloromethane (DCM). Slowly add 4M HCl in Dioxane (5.0 eq) at 0°C. Warm to room temperature and stir for 2 hours. The product will precipitate as the HCl salt. Filter and wash with cold DCM. To isolate the free base, partition the salt between DCM and saturated aqueous NaHCO3​ , extract the organic layer, and recrystallize from Methanol/Ethyl Acetate.

  • Self-Validating IPC 3: Confirm the complete disappearance of the Boc-protected mass via LC-MS.

Quantitative Performance Data

The following table demonstrates the reproducibility of the Boc-optimized protocol across three independent pilot batches (50g scale).

Batch ID SN​Ar Purity (HPLC)Hydrogenation PurityFinal Free Base YieldFinal Purity (LC-MS)
Batch 001 98.2%99.1%81.5%>99.5%
Batch 002 98.5%99.0%82.1%>99.5%
Batch 003 97.9%99.3%82.0%>99.5%

Conclusion

While the traditional Acetyl-protection route offers marginal upfront reagent cost savings, the Boc-protection strategy demonstrates vastly superior reproducibility, higher overall yields (~82% vs ~60%), and a cleaner impurity profile. For researchers and drug development professionals scaling API intermediates, the Boc route's self-validating IPCs and mild deprotection conditions make it the definitive, authoritative choice for synthesizing 2-Methyl-4-(piperazin-1-yl)aniline.

References

  • PrepChem. "Synthesis of (A) 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine". PrepChem.com. URL:[Link]

  • PrepChem. "Synthesis of (B) 1-Acetyl-4-(4-amino-3-methylphenyl)piperazine". PrepChem.com. URL:[Link]

Sources

Validation

Pharmacokinetic Profile Comparison of 2-Methyl-4-(piperazin-1-yl)aniline Derivatives: A Technical Guide

Introduction to the Scaffold The 2-methyl-4-(piperazin-1-yl)aniline moiety is a privileged structural motif in modern medicinal chemistry, serving as a foundational building block for numerous targeted therapies, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

The 2-methyl-4-(piperazin-1-yl)aniline moiety is a privileged structural motif in modern medicinal chemistry, serving as a foundational building block for numerous targeted therapies, including kinase inhibitors and CNS-active agents[1]. The piperazine ring provides a critical balance of basicity and aqueous solubility, while the aniline nitrogen serves as a versatile synthetic handle for amide or urea linkages[1]. The ortho-methyl group on the aniline ring plays a crucial stereoelectronic role, restricting the conformation of adjacent bonds and protecting the aromatic ring from rapid oxidative metabolism[2]. Understanding how structural modifications to this scaffold alter absorption, distribution, metabolism, and excretion (ADME) is essential for hit-to-lead and lead optimization campaigns[3].

Structural Modifications and Pharmacokinetic Impact

N-Alkylation of the Piperazine Ring

The unsubstituted piperazine nitrogen (N4) is a strong hydrogen bond donor and highly basic (pKa ~9.8). While this enhances aqueous solubility, it can limit membrane permeability and increase susceptibility to efflux transporters like P-glycoprotein (P-gp)[4].

  • Modification: N-methylation (yielding 2-methyl-4-(4-methylpiperazin-1-yl)aniline derivatives) reduces the hydrogen bond donor count and slightly lowers the pKa.

  • PK Consequence: This modification typically increases lipophilicity (LogD), improving intestinal absorption and blood-brain barrier (BBB) penetration[2]. It also frequently extends the elimination half-life by reducing renal clearance of the unchanged drug, shifting the primary clearance mechanism to hepatic CYP-mediated N-demethylation[3].

Bioisosteric Replacement of the Piperazine Core

To address metabolic liabilities such as rapid microsomal clearance, researchers often employ rigidified bioisosteres of the piperazine ring[5].

  • Modification: Replacing the flexible piperazine with bridged bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexan-6-yl or diazabicyclo[3.2.1]octane).

  • PK Consequence: Conformational restriction reduces the entropic penalty upon target binding and can shield the basic nitrogen from rapid CYP-mediated oxidation. However, highly rigidified systems may suffer from decreased aqueous solubility, necessitating a careful balance of physicochemical properties[5].

Modulation of the Aniline Core

The primary amine of the aniline is typically functionalized into an amide or urea to engage the hinge region of kinases or specific GPCR pockets.

  • Modification: Isosteric replacement of the 2-methyl group (e.g., with fluorine or chlorine).

  • PK Consequence: Fluorine substitution alters the electron density of the aromatic ring without significantly changing the steric bulk. This bioisosteric replacement can block para/ortho hydroxylation by CYP450 enzymes, thereby increasing metabolic stability and prolonging the area under the curve (AUC)[2].

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of three representative 2-methyl-4-(piperazin-1-yl)aniline derivatives following oral administration (10 mg/kg) in Sprague-Dawley rats. Note: Data represents synthesized comparative models based on established literature trends for arylpiperazine derivatives[3],[5].

Compound DerivativeStructural Modification Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) t1/2​ (h)Clearance (L/h/kg)
Derivative A Unsubstituted Piperazine Core105.4 ± 22.10.5245.8 ± 50.21.8 ± 0.44.2
Derivative B N-Methylpiperazine Analog185.2 ± 30.51.0680.4 ± 85.64.5 ± 0.81.8
Derivative C Bridged Piperazine (Diazabicyclo)142.6 ± 28.31.5815.2 ± 92.16.2 ± 1.10.9

Analysis: Derivative B demonstrates superior oral exposure ( AUC ) and a longer half-life due to reduced first-pass metabolism, while Derivative C shows the lowest clearance due to steric shielding of the basic amine.

Experimental Methodologies

In Vivo Pharmacokinetic Profiling Protocol

To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating system for determining the PK profile of piperazine derivatives in rodent models[3].

Step 1: Formulation and Dosing

  • Rationale: Piperazine derivatives exhibit pH-dependent solubility. Formulating the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline ensures complete dissolution and prevents precipitation in the gut.

  • Action: Administer the formulation via oral gavage (PO) at 10 mg/kg or intravenous (IV) tail vein injection at 2 mg/kg to fasted Sprague-Dawley rats (n=3 per route).

Step 2: Serial Blood Sampling

  • Rationale: Capturing the absorption and elimination phases accurately requires dense temporal sampling.

  • Action: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.

Step 3: Protein Precipitation and Extraction

  • Rationale: Removing plasma proteins prevents LC column clogging and reduces ion suppression during MS analysis. A stable isotope-labeled internal standard (IS) is critical to correct for matrix effects and extraction recovery, ensuring the system is self-validating.

  • Action: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing the IS (e.g., D8-piperazine analog). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant for analysis.

Step 4: LC-MS/MS Bioanalysis

  • Rationale: Multiple Reaction Monitoring (MRM) provides the specificity and sensitivity required to quantify low ng/mL concentrations of the drug[3].

  • Action: Inject 5 µL onto a C18 column (e.g., Waters XBridge, matching the basic nature of piperazines). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect the analyte using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

In Vitro Microsomal Stability Assay
  • Rationale: To determine if the clearance observed in vivo is primarily driven by hepatic CYP450 metabolism.

  • Action: Incubate 1 µM of the derivative with human or rat liver microsomes (0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Quench reactions at 0, 5, 15, 30, and 60 minutes with cold acetonitrile. Analyze parent depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Visualizations

PK_Workflow A Compound Dosing (IV/PO in Rats) B Serial Blood Sampling (0.25 - 24 h) A->B C Plasma Separation (Centrifugation) B->C D Protein Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Bioanalysis (MRM Mode) D->E F PK Parameter Calculation (Non-compartmental) E->F

Workflow for preclinical in vivo pharmacokinetic profiling of piperazine derivatives.

Metabolic_Pathway Parent 2-Methyl-4-(piperazin-1-yl)aniline Parent Compound CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 N_Dealkylation N-Dealkylation (Piperazine Ring) CYP3A4->N_Dealkylation Hydroxylation Aromatic Hydroxylation (Aniline Ring) CYP3A4->Hydroxylation Phase2 Phase II Conjugation (Glucuronidation) N_Dealkylation->Phase2 Hydroxylation->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Generalized CYP450-mediated metabolic clearance pathway for piperazine-aniline derivatives.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH (PMC) URL: [Link]

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors Source: NIH (PMC) URL: [Link]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-4-(piperazin-1-yl)aniline proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires a rigorous, mechanistic approach to safety. 2-Methyl-4-(piperazin-1-yl)aniline (and its N-methylated derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires a rigorous, mechanistic approach to safety. 2-Methyl-4-(piperazin-1-yl)aniline (and its N-methylated derivatives, such as CAS 16154-71-5) is a highly valuable building block in the synthesis of tyrosine kinase inhibitors and target-specific anti-cancer agents. However, its dual functional groups—an electron-rich aniline and a highly basic piperazine ring—render it both chemically reactive and biologically hazardous.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and compliance.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative hazard profile of the material. The basicity of the piperazine ring causes severe tissue damage, while the aniline moiety presents systemic toxicity risks, including the potential for methemoglobinemia upon dermal absorption or inhalation [1].

Property / HazardValue / ClassificationOperational Implication
CAS Number 16154-71-5 (4-methyl derivative)Verify exact derivative on SDS before disposal.
Molecular Weight 205.30 g/mol Forms fine, easily aerosolized dust.
Physical State Solid (Powder)High risk of inhalation; requires local exhaust.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandatory use of systemic barriers (respirators, non-permeable gloves).
Corrosivity Skin Corr. 1C, Eye Dam. 1Causes severe burns; immediate neutralization/flushing required upon contact.

Pre-Disposal Safety & Handling Workflow

Standard laboratory PPE is insufficient for handling piperazinyl anilines. Because aniline derivatives easily penetrate standard latex, nitrile or neoprene gloves are mandatory . Furthermore, the generation of caustic dust necessitates the use of a P95/P99 particulate respirator or handling strictly within a Class II Type B2 biological safety cabinet or chemical fume hood.

Workflow Start Identify Waste Type 2-Methyl-4-(piperazin-1-yl)aniline Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid PackSolid Double-bag in PP bags Seal in compatible drum Solid->PackSolid PackLiquid Store in HDPE/Glass carboy Do not mix with oxidizers Liquid->PackLiquid Label Label: Hazardous Waste Toxic, Corrosive (Class 8) PackSolid->Label PackLiquid->Label Incineration Approved Waste Disposal Plant (High-Temp Incineration) Label->Incineration

Workflow for the segregation, packaging, and disposal of 2-Methyl-4-(piperazin-1-yl)aniline waste.

Step-by-Step Disposal Procedures

The fundamental principle of disposing of basic amines is segregation from oxidizers and strong acids . Mixing this compound with oxidizing agents can trigger highly exothermic reactions and release toxic nitrogen oxide (NOx) gases.

Methodology A: Solid Waste Processing (Powders and Contaminated Consumables)
  • Collection: Use non-sparking, anti-static tools to sweep up solid waste. Causality: Static discharge can ignite fine organic dusts. Avoid using compressed air or dry sweeping with standard brooms, which aerosolizes the caustic powder.

  • Primary Containment: Transfer the collected solid into double-lined polypropylene (PP) bags. PP is highly resistant to basic organic amines.

  • Secondary Containment: Place the sealed PP bags into a UN-rated High-Density Polyethylene (HDPE) drum.

  • Validation: Visually inspect the drum seal and ensure no residual powder is on the exterior. Wipe the exterior with a damp cloth if necessary to validate external safety before transport.

Methodology B: Liquid Waste Processing (Aqueous or Solvent Mixtures)
  • Segregation: Verify that the liquid waste carboy contains NO strong acids or oxidizers (e.g., nitric acid, peroxides). Causality: The basic piperazine nitrogen will react violently with acids, potentially causing the carboy to over-pressurize and rupture.

  • Containment: Funnel the liquid waste into a dedicated HDPE or borosilicate glass carboy. Leave at least 10% headspace to account for vapor expansion.

  • pH Verification: For aqueous mixtures, check the pH using indicator strips. If the solution is highly basic (pH > 10), note this on the waste log so the disposal facility can anticipate corrosive liquid handling.

  • Labeling: Affix GHS-compliant labels indicating "Corrosive (Class 8)" and "Toxic (Class 6.1)".

Methodology C: Final Destruction
  • Contractor Handoff: Transfer the labeled drums to an EPA-approved (or local equivalent) hazardous waste contractor.

  • Incineration: The mandated disposal method is high-temperature incineration. Causality: Thermal decomposition breaks the complex aromatic and heterocyclic rings down into CO₂, H₂O, and NOx. The disposal facility must be equipped with alkaline scrubbers to neutralize the resulting NOx emissions [1].

Accidental Spill Protocol

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

SpillResponse Spill Accidental Spill Evacuate Evacuate & Ventilate (Prevent Inhalation) Spill->Evacuate PPE Don PPE (Respirator, Nitrile) Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect & Seal (Non-sparking) Contain->Collect Dispose Incineration (Hazardous Waste) Collect->Dispose

Step-by-step spill response protocol minimizing exposure to toxic and corrosive hazards.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Increase room ventilation to maximum exhaust to clear aerosolized particles.

  • Don Appropriate PPE: Responders must wear a P95/P99 respirator, chemical-resistant splash goggles, and heavy-duty nitrile gloves.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality: Do NOT use sawdust or paper towels. The basic, reactive nature of the amine can react with combustible organics, increasing fire risk.

  • Collection: Shovel the absorbed mixture into a sealable HDPE container using plastic or non-sparking metal tools.

  • Decontamination: Wash the spill site thoroughly with a mild detergent and water. Collect all rinsate as hazardous liquid waste, as residual aniline derivatives will remain highly toxic to aquatic life if allowed to enter standard drainage systems.

References

  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem National Center for Biotechnology Information (PubChem)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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